Nav1.8-IN-11
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H17ClF4N2O3 |
|---|---|
Molekulargewicht |
480.8 g/mol |
IUPAC-Name |
3-chloro-6-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxy]-2-methyl-N-(1-oxidopyridin-1-ium-3-yl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C23H17ClF4N2O3/c1-12-20(22(31)29-13-4-3-9-30(32)11-13)19(10-16(21(12)24)23(26,27)28)33-18-8-7-17(25)14-5-2-6-15(14)18/h3-4,7-11H,2,5-6H2,1H3,(H,29,31) |
InChI-Schlüssel |
WNFFFMLELVUUHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC(=C1C(=O)NC2=C[N+](=CC=C2)[O-])OC3=C4CCCC4=C(C=C3)F)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.8 has emerged as a critical target in the development of novel analgesics. Its preferential expression in peripheral sensory neurons and its role in nociceptive signaling make it an attractive candidate for therapeutic intervention in chronic pain conditions. This technical guide provides an in-depth overview of the mechanism of action of Nav1.8 modulators, with a focus on inhibitory compounds.
The Nav1.8 Channel: A Key Player in Nociception
Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly found in the small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2] These neurons are responsible for transmitting pain signals from the periphery to the central nervous system.[1][3] The unique biophysical properties of Nav1.8, including its slow inactivation kinetics and depolarized voltage-dependence of inactivation, allow it to contribute significantly to the upstroke of the action potential and to sustain repetitive firing, particularly in inflammatory conditions.[1][4][5]
Under pathological conditions such as inflammation and nerve injury, the expression and activity of Nav1.8 are often upregulated, leading to neuronal hyperexcitability and heightened pain sensitivity.[6][7] This makes selective blockade of Nav1.8 a promising strategy for the treatment of various pain states, including neuropathic and inflammatory pain.[3][6]
Mechanism of Action of Nav1.8 Inhibitors
Nav1.8 inhibitors can be broadly categorized based on their mechanism of action, which typically involves direct interaction with the channel protein to modulate its function. The primary mechanisms include:
-
Pore Blockade: This is the most common mechanism for local anesthetics and many other sodium channel blockers. These compounds physically occlude the ion-conducting pore of the channel, preventing the influx of sodium ions and thereby inhibiting action potential generation.
-
Voltage-Sensor Trapping: Some inhibitors act by binding to the voltage-sensing domains (VSDs) of the channel. This interaction can stabilize the channel in a non-conducting state, such as the inactivated state, preventing its return to the resting state and subsequent opening.
-
Allosteric Modulation: These modulators bind to a site on the channel distinct from the pore or the primary voltage sensors.[8] This binding induces a conformational change that alters the channel's gating properties, leading to either inhibition or, in the case of agonists, potentiation of channel activity.[8]
The state- and use-dependent nature of many Nav1.8 inhibitors is a critical aspect of their mechanism. This means that the inhibitor's binding affinity for the channel is dependent on the conformational state of the channel (resting, open, or inactivated). Use-dependent inhibitors, for instance, bind more tightly to the open or inactivated states of the channel, which are more prevalent during high-frequency neuronal firing characteristic of pain states. This property can enhance the selectivity of the drug for overactive neurons while sparing normally firing neurons.
Signaling Pathways and Downstream Effects
Inhibition of Nav1.8 has profound effects on the signaling pathways involved in nociception. By blocking the initial electrical signal in sensory neurons, Nav1.8 inhibitors prevent the propagation of pain signals to the spinal cord and brain.
Figure 1. Simplified signaling pathway of nociception and the point of intervention for a Nav1.8 inhibitor.
Inflammatory mediators can also modulate Nav1.8 activity. For example, prostaglandin E2 (PGE2) and bradykinin can lead to the phosphorylation of the Nav1.8 channel via protein kinase A (PKA) and protein kinase C (PKC) pathways, respectively.[1] This phosphorylation increases the channel's current density and contributes to hyperalgesia.[1] Nav1.8 inhibitors can counteract these effects by directly blocking the channel, regardless of its phosphorylation state.
Figure 2. Inflammatory modulation of Nav1.8 and the inhibitory effect of a Nav1.8 blocker.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a representative Nav1.8 inhibitor, "Compound X," to illustrate the typical parameters evaluated.
| Parameter | Value | Assay Type | Cell Line |
| hNav1.8 IC50 | 10 nM | Electrophysiology (Patch Clamp) | HEK293 |
| hNav1.7 IC50 | >1000 nM | Electrophysiology (Patch Clamp) | HEK293 |
| hNav1.5 IC50 | >3000 nM | Electrophysiology (Patch Clamp) | HEK293 |
| State Dependence | Inactivated > Resting | Electrophysiology (Patch Clamp) | HEK293 |
| Use Dependence | Frequency-dependent block | Electrophysiology (Patch Clamp) | DRG Neurons |
| In vivo Efficacy | 50% reversal of allodynia | Chronic Constriction Injury Model | Rat |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Nav1.8 modulators. Below are outlines of key experimental protocols.
Electrophysiology (Whole-Cell Patch Clamp)
Objective: To measure the inhibitory effect of a compound on Nav1.8 currents and to determine its potency (IC50), selectivity, and state- and use-dependence.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 channel (and often co-expressed with β subunits to ensure proper trafficking and function) are cultured under standard conditions.[9] Primary dorsal root ganglion (DRG) neurons can also be used for more physiologically relevant studies.
-
Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Cells are perfused with an external solution containing physiological ion concentrations. The internal pipette solution contains a high concentration of a non-permeant cation (e.g., Cs+ or NMDG+) to block potassium currents.
-
Voltage Protocols:
-
IC50 Determination: Cells are held at a negative holding potential (e.g., -120 mV) and depolarized to elicit Nav1.8 currents. The compound is applied at increasing concentrations, and the reduction in peak current is measured.
-
State-Dependence: The affinity of the compound for the resting and inactivated states is determined by applying voltage protocols that favor each state. For inactivated-state protocols, the holding potential is depolarized (e.g., to -60 mV).
-
Use-Dependence: A train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied to assess the cumulative block of the channel by the compound.
-
-
Data Analysis: Dose-response curves are fitted to the Hill equation to determine the IC50. Statistical analysis is performed to compare the effects under different conditions.
Figure 3. A typical experimental workflow for the electrophysiological characterization of a Nav1.8 inhibitor.
In Vivo Models of Pain
Objective: To evaluate the efficacy of a Nav1.8 inhibitor in reducing pain-like behaviors in animal models of chronic pain.
Methodology:
-
Animal Models:
-
Neuropathic Pain: The chronic constriction injury (CCI) or spared nerve injury (SNI) models in rats or mice are commonly used. These models involve surgical ligation or transection of the sciatic nerve to induce neuropathic pain symptoms.
-
Inflammatory Pain: Injection of Complete Freund's Adjuvant (CFA) or carrageenan into the paw induces a localized inflammatory response and associated pain.
-
-
Drug Administration: The test compound is administered via an appropriate route (e.g., oral, intravenous, intraperitoneal).
-
Behavioral Testing:
-
Mechanical Allodynia: The paw withdrawal threshold to a non-noxious mechanical stimulus is measured using von Frey filaments.
-
Thermal Hyperalgesia: The latency to paw withdrawal from a radiant heat source is measured.
-
-
Data Analysis: The effect of the compound on paw withdrawal thresholds or latencies is compared to that of a vehicle control group. The dose-response relationship is determined to calculate the ED50.
Conclusion
The selective inhibition of the Nav1.8 sodium channel represents a highly promising therapeutic strategy for the management of chronic pain. A thorough understanding of the mechanism of action of Nav1.8 inhibitors, supported by robust quantitative data from well-defined experimental protocols, is essential for the successful development of novel and effective analgesics. This guide provides a foundational framework for researchers and drug development professionals working in this exciting and impactful field.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 3. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 4. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 5. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral nociceptive neurons, plays a pivotal role in the transmission of pain signals. Its involvement in various pain states has made it a key target for the development of novel analgesics. This technical guide focuses on Nav1.8-IN-11, a potent and highly selective inhibitor of the Nav1.8 channel, and its role in nociception. While publicly available data on this compound is currently limited, this document synthesizes the existing information and provides a framework for understanding its potential as a therapeutic agent.
Core Concepts: The Nav1.8 Channel in Pain Signaling
Nav1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel that is crucial for the generation and propagation of action potentials in sensory neurons.[1] Its biophysical properties, including a depolarized voltage dependence of inactivation and rapid recovery from inactivation, enable high-frequency firing of nociceptors, which is characteristic of chronic pain states.[1] Genetic and pharmacological studies have solidified the role of Nav1.8 in inflammatory, neuropathic, and visceral pain.[2][3][4]
This compound: A Potent Inhibitor
This compound has been identified as a highly potent inhibitor of the Nav1.8 channel, with a reported half-maximal inhibitory concentration (IC50) of 0.1 nM.[5] This remarkable potency suggests a strong potential for therapeutic efficacy at low concentrations, which could minimize off-target effects. Information from commercial suppliers links this compound to the patent WO2023186102A1, suggesting this document as the primary source of detailed information regarding its discovery and characterization.[5]
Quantitative Data
Due to the limited availability of public data for this compound, a comprehensive table of its quantitative parameters cannot be constructed at this time. The only publicly available data point is its high potency:
| Compound | Parameter | Value | Source |
| This compound | IC50 (Nav1.8) | 0.1 nM | [5] |
For comparative purposes, data for other well-characterized Nav1.8 inhibitors are often presented in a similar format, including selectivity against other sodium channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.7), in vivo efficacy in animal models of pain (e.g., ED50 values), and pharmacokinetic parameters.
Experimental Protocols
Detailed experimental protocols for this compound are expected to be found within the patent document WO2023186102A1. However, based on standard methodologies in the field, the following protocols are representative of how the activity of a Nav1.8 inhibitor like this compound would be assessed.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
The potency and selectivity of Nav1.8 inhibitors are typically determined using the whole-cell patch-clamp technique on cells heterologously expressing the sodium channel of interest (e.g., HEK293 cells).
Objective: To determine the concentration-dependent inhibition of Nav1.8 channels by this compound.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human Nav1.8 channels are cultured under standard conditions.
-
Electrophysiological Recordings:
-
Whole-cell voltage-clamp recordings are performed at room temperature.
-
The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
The intracellular solution typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3.
-
Cells are held at a holding potential of -100 mV to ensure channels are in the resting state.
-
Nav1.8 currents are elicited by a depolarizing voltage step (e.g., to 0 mV for 50 ms).
-
-
Compound Application: this compound is applied at various concentrations to the extracellular solution.
-
Data Analysis: The peak inward current is measured before and after compound application. The concentration-response curve is fitted with a Hill equation to determine the IC50 value.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];
} caption: "Experimental workflow for determining the IC50 of this compound using whole-cell patch clamp."
In Vivo Nociception Models
The analgesic efficacy of Nav1.8 inhibitors is evaluated in various animal models of pain.
1. Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model
Objective: To assess the ability of this compound to reverse thermal hyperalgesia and mechanical allodynia in a model of persistent inflammatory pain.
Methodology:
-
Induction of Inflammation: A subcutaneous injection of CFA into the plantar surface of one hind paw of a rodent induces a localized inflammation.
-
Behavioral Testing:
-
Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured (e.g., using the Hargreaves test).
-
Mechanical Allodynia: Paw withdrawal threshold to mechanical stimulation is assessed using von Frey filaments.
-
-
Drug Administration: this compound is administered (e.g., orally or intraperitoneally) at various doses.
-
Data Analysis: The effect of this compound on paw withdrawal latencies and thresholds is compared to a vehicle-treated control group.
2. Neuropathic Pain: Spared Nerve Injury (SNI) or Spinal Nerve Ligation (SNL) Model
Objective: To evaluate the efficacy of this compound in alleviating mechanical allodynia in a model of neuropathic pain.
Methodology:
-
Induction of Neuropathy: The SNI or SNL surgery involves the ligation and/or transection of specific branches of the sciatic nerve, leading to the development of neuropathic pain behaviors.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments.
-
Drug Administration: this compound is administered at various doses.
-
Data Analysis: The paw withdrawal thresholds in the drug-treated group are compared to the vehicle-treated group.
Signaling Pathways and Mechanism of Action
This compound is described as a "channel inhibitor," suggesting it directly blocks the pore of the Nav1.8 channel, thereby preventing the influx of sodium ions that is necessary for the generation of an action potential.
Logical Relationships in Drug Discovery
The development of a selective Nav1.8 inhibitor like this compound follows a logical progression from in vitro characterization to in vivo validation.
Conclusion
This compound represents a significant advancement in the pursuit of potent and selective Nav1.8 inhibitors for the treatment of pain. Its exceptional potency warrants further investigation to fully characterize its pharmacological profile, including its selectivity, in vivo efficacy, and safety. The detailed information contained within the patent WO2023186102A1 will be critical for a comprehensive understanding of this promising compound. As more data becomes publicly available, the scientific community will be better positioned to evaluate the full therapeutic potential of this compound in addressing the unmet medical need for effective and non-addictive analgesics.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the electrical excitability of peripheral sensory neurons.[1] Predominantly expressed in nociceptive dorsal root ganglion (DRG) neurons, Nav1.8 is a tetrodotoxin-resistant (TTX-R) channel that plays a crucial role in the transmission of pain signals.[1][2] Its unique biophysical properties, including a depolarized voltage dependence of inactivation, allow it to remain active during prolonged or high-frequency stimulation, making it a significant contributor to the upstroke of the action potential in these neurons.[3] This guide provides a comprehensive overview of Nav1.8 function, its modulation by signaling pathways, and detailed experimental protocols for its study, aimed at researchers and professionals in the field of pain research and drug development.
Core Function and Biophysical Properties
Nav1.8 is a principal driver of the depolarization phase of the action potential in a majority of small-diameter sensory neurons.[2] Unlike other sodium channels that inactivate at depolarized membrane potentials, Nav1.8's resistance to inactivation allows it to support repetitive firing, a hallmark of nociceptive signaling.[3]
Quantitative Data Summary
The biophysical properties of Nav1.8 exhibit species-specific differences and are modulated by various factors, including the presence of auxiliary β-subunits and post-translational modifications. The following tables summarize key quantitative data for human and rat Nav1.8 channels under different conditions.
| Parameter | Human Nav1.8 | Rat Nav1.8 | Reference |
| V1/2 of Activation | -11.12 ± 1.76 mV | -6.21 ± 1.62 mV | [4] |
| V1/2 of Fast Inactivation | -37.0 ± 1.5 mV | -40.7 ± 1.2 mV | [4] |
| Persistent Current (% of peak) | ~3% | ~1% | [4] |
| Peak Current Density (pA/pF) | 447 ± 90 | 356 ± 74 | [4] |
Table 1: Comparison of Biophysical Properties of Human vs. Rat Nav1.8 Channels. This table highlights the distinct gating properties between human and rat Nav1.8, with the human channel showing a more hyperpolarized activation and a larger persistent current.[4]
| Condition | V1/2 of Activation Shift | V1/2 of Inactivation Shift | Effect on Current Amplitude | Reference |
| Co-expression with β1 subunit | -6.9 mV | -10.68 mV | No significant change | [1] |
| Co-expression with β3 subunit | No significant change | No significant change | Reduced to ~25% of control | [1] |
| PKA Activation | Hyperpolarizing shift | Hyperpolarizing shift | Increased | [5][6] |
| PKCε Activation | Hyperpolarizing shift | Depolarizing shift | Increased | [5][7] |
Table 2: Modulation of Human Nav1.8 Biophysical Properties. This table summarizes the effects of auxiliary β-subunits and protein kinase A (PKA) and C (PKC) activation on the gating properties and current amplitude of human Nav1.8.
| Mutation | V1/2 of Activation Shift | V1/2 of Inactivation Shift | Other Electrophysiological Changes | Reference |
| L554P | -5.5 mV | No significant change | Increased repetitive firing, spontaneous firing | [1][8] |
| A1304T | No significant change | +8.1 mV | Depolarized resting membrane potential, increased firing frequency | [8] |
| G1662S | No significant change | +9.5 mV | Increased resurgent current, enhanced repetitive firing | [9] |
Table 3: Electrophysiological Consequences of Pain-Associated Nav1.8 Gain-of-Function Mutations. This table details the pro-excitatory effects of specific Nav1.8 mutations identified in patients with painful neuropathies.
Signaling Pathways Modulating Nav1.8
The function and membrane expression of Nav1.8 are dynamically regulated by intracellular signaling cascades, particularly those involving protein kinases. This modulation plays a critical role in sensitizing peripheral nociceptors during inflammation and injury.
PKA and PKC Signaling
Inflammatory mediators, such as prostaglandin E2 (PGE2), can activate G-protein coupled receptors, leading to the activation of Protein Kinase A (PKA) and Protein Kinase C (PKC).[10] Both kinases directly phosphorylate Nav1.8, leading to a hyperpolarizing shift in its voltage-dependence of activation, which lowers the threshold for channel opening and increases neuronal excitability.[5][6][7] PKA activation has also been shown to promote the trafficking of Nav1.8 channels to the plasma membrane, further increasing the sodium current.[4]
Figure 1: PKA and PKC signaling pathways modulating Nav1.8 function.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology of Nav1.8 in DRG Neurons
This protocol is adapted from methodologies described for recording Nav1.8 currents in cultured rodent DRG neurons.
1. Cell Preparation:
-
Isolate DRG from rodents and dissociate neurons using a combination of collagenase and trypsin.
-
Plate dissociated neurons on poly-L-lysine coated coverslips and culture for 24-48 hours.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Nav1.8 currents, add 300 nM Tetrodotoxin (TTX) to block TTX-sensitive sodium channels.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. The use of Cesium Fluoride (CsF) helps to block potassium channels and stabilize the recording.
3. Recording Parameters:
-
Use a patch-clamp amplifier and data acquisition system.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 1-3 MΩ when filled with internal solution.
-
Establish a whole-cell configuration with a giga-ohm seal.
-
Voltage-Clamp Protocols:
-
Activation: From a holding potential of -100 mV, apply depolarizing steps from -80 mV to +60 mV in 5 or 10 mV increments.
-
Steady-State Inactivation: From a holding potential of -100 mV, apply a series of 500 ms pre-pulses ranging from -120 mV to -10 mV, followed by a test pulse to 0 mV.
-
Figure 2: Workflow for whole-cell patch-clamp recording of Nav1.8.
Immunohistochemistry for Nav1.8 in DRG Tissue
This protocol outlines the steps for visualizing the expression and localization of Nav1.8 in DRG sections.
1. Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the DRG and post-fix in 4% PFA for 2-4 hours.
-
Cryoprotect the tissue by incubating in 30% sucrose in PBS overnight at 4°C.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.
-
Section the frozen tissue at 10-20 µm using a cryostat.
2. Immunostaining:
-
Mount sections on charged glass slides.
-
Wash sections with PBS.
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).
-
Block non-specific binding with a solution containing 5% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour.
-
Incubate with a primary antibody against Nav1.8 (e.g., rabbit polyclonal) diluted in blocking solution overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.
-
Wash with PBS.
-
Counterstain with a nuclear marker like DAPI.
-
Mount with an anti-fade mounting medium.
3. Imaging:
-
Visualize and capture images using a fluorescence or confocal microscope.
Figure 3: Workflow for Nav1.8 immunohistochemistry in DRG tissue.
Conclusion
Nav1.8 remains a compelling target for the development of novel analgesics due to its restricted expression in peripheral sensory neurons and its critical role in pain signaling. A thorough understanding of its biophysical properties, regulatory mechanisms, and the functional consequences of its genetic variants is essential for the successful design of selective and effective Nav1.8 modulators. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing our knowledge of this important ion channel and its role in pain pathophysiology.
References
- 1. researchgate.net [researchgate.net]
- 2. Gain-of-function Nav1.8 mutations in painful neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The trafficking of NaV1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKCε phosphorylation of the sodium channel NaV1.8 increases channel function and produces mechanical hyperalgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Sodium Channel Activity by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKCε phosphorylation of the sodium channel NaV1.8 increases channel function and produces mechanical hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients [mdpi.com]
- 10. Nav1.8 - Wikipedia [en.wikipedia.org]
Introduction
The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral sensory neurons, plays a crucial role in the sensation and transmission of pain signals.[1][2] Its specific localization in nociceptive pathways makes it an attractive therapeutic target for the development of novel analgesics with potentially fewer central nervous system side effects than current treatments.[2][3] Nav1.8-IN-11 has emerged as a highly potent inhibitor of the Nav1.8 channel, demonstrating an impressive IC50 value of 0.1 nM. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, and details the standard experimental protocols for the evaluation of such selective Nav1.8 blockers.
While this compound shows exceptional potency, detailed public data on its selectivity, pharmacokinetics, and in vivo efficacy remains limited. The primary citation for its activity is a patent application (WO2023186102A1), the full details of which are not yet widely available. Therefore, to provide a comprehensive and practical guide for researchers, this document will use data from other well-characterized, selective Nav1.8 inhibitors from relevant literature to illustrate the expected pharmacological profile and the methodologies used for their assessment.
Data Presentation: In Vitro Potency and Selectivity
The following tables summarize the typical quantitative data for a selective Nav1.8 inhibitor, providing a benchmark for the evaluation of compounds like this compound. The data presented here is representative of potent and selective compounds described in foundational studies of Nav1.8 inhibitors.
Table 1: Potency of a Representative Selective Nav1.8 Inhibitor
| Compound | Target | IC50 (nM) | Assay Condition |
| This compound | hNav1.8 | 0.1 | Whole-cell patch clamp |
| Representative Compound | hNav1.8 | 1-10 | Whole-cell patch clamp |
| Representative Compound | Rat Nav1.8 | 1-15 | Whole-cell patch clamp |
Table 2: Selectivity Profile of a Representative Nav1.8 Inhibitor against other Nav Channel Subtypes
| Compound | Nav1.1 (IC50, µM) | Nav1.2 (IC50, µM) | Nav1.3 (IC50, µM) | Nav1.4 (IC50, µM) | Nav1.5 (IC50, µM) | Nav1.6 (IC50, µM) | Nav1.7 (IC50, µM) | hERG (IC50, µM) |
| Representative Compound | >10 | >10 | >5 | >10 | >10 | >10 | >5 | >30 |
Table 3: Preclinical Pharmacokinetic Profile of a Representative Nav1.8 Inhibitor (Rat Model)
| Compound | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) |
| Representative Compound | Oral | 10 | 1.5 | 850 | 4500 | 4.0 |
| Representative Compound | IV | 2 | 0.1 | 1200 | 1500 | 3.5 |
Mandatory Visualizations
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural basis for the inhibition of the voltage-gated sodium channel Nav1.8, a key target in the development of novel analgesics. While detailed structural information for the recently identified inhibitor, Nav1.8-IN-11, is not yet publicly available, this document summarizes the existing data on its inhibitory activity and the experimental protocol used for its characterization. To provide a comprehensive understanding of the structural principles of Nav1.8 inhibition, this guide also presents a detailed analysis of the well-characterized inhibitor A-803467, for which a high-resolution cryo-electron microscopy (cryo-EM) structure in complex with Nav1.8 has been elucidated.
This compound: A Potent Novel Inhibitor
This compound has been identified as a highly potent inhibitor of the Nav1.8 channel.[1] Quantitative analysis has determined its half-maximal inhibitory concentration (IC50), providing a measure of its efficacy.
Quantitative Data
| Compound | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | 0.1 | HEK-293 | Whole-Cell Patch Clamp | WO 2023186102 |
Experimental Protocol: Whole-Cell Patch Clamp Assay for IC50 Determination
The inhibitory activity of this compound was determined using a whole-cell patch-clamp electrophysiology assay on human embryonic kidney (HEK-293) cells stably expressing the human Nav1.8 channel.[1]
Cell Culture and Transfection:
-
HEK-293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are transiently or stably transfected with a plasmid encoding the human Nav1.8 alpha subunit using a suitable transfection reagent. Successful transfection is often confirmed by the expression of a fluorescent reporter protein.
Electrophysiological Recording:
-
Solutions:
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.
-
-
Recording Procedure:
-
Glass micropipettes with a resistance of 2-4 MΩ are filled with the internal solution and mounted on the patch-clamp amplifier headstage.
-
A gigaohm seal is formed between the pipette tip and the membrane of a transfected HEK-293 cell.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Cells are held at a holding potential of -100 mV.
-
Nav1.8 currents are elicited by a depolarizing voltage step to 0 mV for 20 ms.
-
The test compound, this compound, is applied at various concentrations to the external solution.
-
The peak inward current is measured before and after the application of the compound.
-
The IC50 value is calculated by fitting the concentration-response data to the Hill equation.
-
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals, particularly within the peripheral nervous system. Its preferential expression in nociceptive neurons and its distinct electrophysiological properties make it a compelling target for novel analgesic development. Genetic variation in SCN10A has been linked to a spectrum of pain phenotypes in humans, from chronic pain disorders to altered pain sensitivity. This technical guide provides an in-depth overview of Nav1.8's role in pain, the functional consequences of its genetic variants, and the experimental methodologies used to investigate its function. Quantitative data from key studies are summarized, and relevant signaling pathways and experimental workflows are visualized to support further research and drug discovery efforts in this area.
Introduction to Nav1.8
Nav1.8 is a tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel predominantly expressed in the small-diameter sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[1][2] Unlike other sodium channels that are broadly expressed, Nav1.8's localized expression in the peripheral nervous system makes it an attractive therapeutic target for pain, with the potential for non-addictive analgesics that lack central nervous system side effects.[3][4]
Biophysically, Nav1.8 exhibits unique properties that are critical to its role in nociception. It has a more depolarized voltage dependence of activation and inactivation compared to other sodium channel isoforms and recovers rapidly from inactivation.[5] These characteristics enable Nav1.8 to be the primary carrier of the sodium current during the rising phase of the action potential in nociceptive neurons, supporting repetitive firing even when the cell is depolarized.[2][5][6] This function is crucial for encoding the intensity and duration of painful stimuli.
Role of Nav1.8 in Pain Signaling
Nav1.8 is integral to multiple modalities of pain, including inflammatory, neuropathic, and cold pain.[2][3] In inflammatory conditions, various mediators can modulate Nav1.8 channel properties, leading to increased excitability of nociceptors and contributing to peripheral sensitization and chronic inflammatory pain.[5] While its role in neuropathic pain is complex, studies suggest that Nav1.8 contributes to the hyperexcitability of uninjured neurons adjacent to nerve damage.[5] Furthermore, Nav1.8 is uniquely resistant to the cold, allowing it to generate action potentials and transmit cold pain signals when other channels may be inactivated.[2]
Signaling Pathway Modulating Nav1.8 in Inflammatory Pain
Inflammatory mediators released at the site of injury can activate intracellular signaling cascades that lead to the phosphorylation and modulation of Nav1.8, increasing channel activity and neuronal excitability.
Caption: Inflammatory modulation of Nav1.8 activity via GPCR-mediated kinase pathways.
SCN10A Variants and Human Pain Phenotypes
Genetic variations in SCN10A are associated with a range of human pain conditions. These variants can be broadly categorized as gain-of-function, leading to increased channel activity and painful neuropathies, or loss-of-function, which can alter pain sensitivity.
Gain-of-Function Variants
Gain-of-function mutations in SCN10A have been identified in patients with painful peripheral neuropathies, often characterized by burning pain and intense itching.[7] These mutations typically alter the electrophysiological properties of the Nav1.8 channel, causing neurons to become hyperexcitable.[2]
Loss-of-Function Variants and SNPs
While complete loss-of-function mutations in SCN10A have not been described in humans to the same extent as for other sodium channels like Nav1.7, more common single nucleotide polymorphisms (SNPs) have been shown to influence pain sensitivity in the general population.[5][8] These variants can lead to more subtle changes in channel function, resulting in hypoalgesia or an increased tolerance to pain.
Table 1: Electrophysiological Properties of Selected SCN10A Variants
| Variant | Associated Phenotype | V1/2 of Activation (mV) | V1/2 of Inactivation (mV) | Effect on Current | Reference |
| Wild-Type | Normal Pain | Varies by study | Varies by study | Baseline | N/A |
| G1662S | Painful Neuropathy | Hyperpolarizing Shift | No Significant Change | Impaired Inactivation | [1] |
| T790A | Painful Neuropathy | Hyperpolarizing Shift | No Significant Change | Impaired Inactivation | [1] |
| A1073V (rs6795970) | Higher Mechanical Pain Threshold | Hyperpolarizing Shift (-4.3 mV) | No Significant Change | Accelerated Inactivation | [8] |
Note: This table presents a summary of findings. Specific values can vary between experimental systems.
Table 2: Association of SCN10A SNPs with Pain Phenotypes in Humans
| SNP | Allele | Effect on Pain Sensitivity | Population Studied | Reference |
| rs6795970 (A1073V) | A (Val) | Higher mechanical pain thresholds | General population | [8] |
| rs6795970 (A1073V) | GA/AA | Increased likelihood of inadequate postoperative pain relief | Gynecological laparoscopy patients | [9] |
| rs6801957 | A/A | Decreased mechanical pain sensitivity | Healthy women | [10][11] |
Experimental Methodologies
Investigating the function of Nav1.8 and its variants requires a combination of in vitro and in vivo techniques.
Heterologous Expression and Electrophysiology
A primary method for characterizing Nav1.8 variants is to express the channel in a heterologous system, such as Human Embryonic Kidney (HEK-293) cells or Xenopus oocytes, which lack endogenous sodium currents. This allows for the isolated study of the channel's properties using patch-clamp electrophysiology.
References
- 1. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sodium channels as a new target for pain treatment [frontiersin.org]
- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gain-of-function Nav1.8 mutations in painful neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A SCN10A SNP biases human pain sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SCN10A gene polymorphism is associated with pain sensitivity and postoperative analgesic effects in patients undergoing gynecological laparoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A variant in the SCN10A enhancer may affect human mechanical pain sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A variant in the SCN10A enhancer may affect human mechanical pain sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-r) channel predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[1][2][3][4] Its critical role in nociception and its upregulation in chronic pain states, such as neuropathic and inflammatory pain, make it a compelling therapeutic target for the development of novel analgesics.[2][4][5] Nav1.8 is distinguished by its slow inactivation kinetics and its ability to function at depolarized membrane potentials, which contributes to the hyperexcitability of sensory neurons in pathological pain conditions.[3][6]
These application notes provide detailed protocols for the in vitro characterization of Nav1.8 inhibitors, using a hypothetical compound "Nav1.8-IN-11" as an example. The described assays are fundamental for determining the potency, selectivity, and mechanism of action of novel Nav1.8 modulators.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound, illustrating the typical parameters assessed in the characterization of a Nav1.8 inhibitor.
| Parameter | This compound | Control Compound (A-803467) |
| hNav1.8 IC50 (µM) | 0.25 | 0.1 |
| Electrophysiology (Patch Clamp) | ||
| Selectivity vs. hNav Subtypes (IC50 in µM) | ||
| hNav1.1 | > 30 | > 100 |
| hNav1.2 | > 30 | > 100 |
| hNav1.5 | 15 | > 30 |
| hNav1.7 | 20 | > 100 |
| State Dependence | Inactivated state preferential | Inactivated state preferential |
| Use/Frequency Dependence | Present | Present |
| Cell Viability (IC50 in µM) | > 50 | > 50 |
| HEK293 cells |
Experimental Protocols
Automated Patch Clamp Electrophysiology Assay for Nav1.8
This protocol describes the use of an automated patch-clamp system to measure the inhibitory activity of test compounds on human Nav1.8 channels stably expressed in a mammalian cell line (e.g., HEK293 or CHO).[7]
Objective: To determine the concentration-dependent inhibition (IC50) of this compound on Nav1.8 currents.
Materials:
-
HEK293 cells stably expressing human Nav1.8.
-
Cell culture medium (e.g., DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic).
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
This compound and control compounds.
-
Automated patch-clamp system and associated consumables.
Procedure:
-
Cell Preparation: Culture HEK293-hNav1.8 cells to 70-80% confluency. On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution, wash with external solution, and resuspend to the desired concentration for the automated patch-clamp platform.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in the external solution to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).
-
Automated Patch-Clamp Recording:
-
Load the cell suspension, internal solution, external solution, and compound plate onto the automated patch-clamp system.
-
Initiate the automated process of cell capture, whole-cell configuration, and recording.
-
Voltage Protocol: To assess the effect on the inactivated state, hold the cells at a potential that induces partial channel inactivation (e.g., -70 mV). Elicit Nav1.8 currents using a depolarizing pulse (e.g., to 0 mV for 20 ms).[8]
-
Compound Application: After establishing a stable baseline recording, perfuse the cells with the external solution containing the test compound at various concentrations.
-
Record the peak inward current in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram of the Automated Patch Clamp Workflow:
Caption: Automated patch clamp workflow for Nav1.8 inhibitor screening.
Cell Viability Assay
This protocol is used to assess the cytotoxicity of this compound on the cell line used for the primary screening assay.
Objective: To determine if this compound exhibits cytotoxic effects at concentrations relevant to its inhibitory activity.
Materials:
-
HEK293 cells (or the host cell line for the Nav1.8 assay).
-
Cell culture medium.
-
This compound.
-
Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), MTT, or a luminescent ATP-based assay reagent).[9][10]
-
96-well clear or opaque-walled plates (depending on the assay).
-
Plate reader (spectrophotometer or luminometer).
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound dilutions to the cells and incubate for a period that reflects the duration of the primary assay (e.g., 24-48 hours). Include vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Addition of Viability Reagent: Add the cell viability reagent to each well according to the manufacturer's instructions. For example, for a CCK-8 assay, add 10 µl of the reagent to each well.[9]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.[9]
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 for cytotoxicity if a significant reduction in viability is observed.
-
Diagram of the Cell Viability Assay Workflow:
Caption: Workflow for assessing compound cytotoxicity.
Nav1.8 Signaling Pathway and Drug Interaction
Nav1.8 channels are crucial for the generation and propagation of action potentials in nociceptive neurons.[11] In inflammatory conditions, mediators like prostaglandin E2 (PGE2) can increase Nav1.8 activity through PKA-mediated phosphorylation, leading to increased channel trafficking to the cell surface and heightened neuronal excitability.[2][12] Nav1.8 inhibitors, such as the hypothetical this compound, act by physically blocking the ion-conducting pore of the channel, thereby preventing sodium influx and dampening the generation of action potentials.[5] This leads to a reduction in the transmission of pain signals from the periphery to the central nervous system.
Diagram of Nav1.8 Signaling and Inhibition:
Caption: Mechanism of Nav1.8 channel inhibition.
References
- 1. Optimising a difficult Nav1.8 cell line assay [metrionbiosciences.com]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 4. mdpi.com [mdpi.com]
- 5. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 6. pnas.org [pnas.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. anabios.com [anabios.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. How Is Cell Viability Measured in Biotech Labs? [synapse.patsnap.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. The trafficking of NaV1.8 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the functional characterization of Nav1.8-IN-11, a putative inhibitor of the voltage-gated sodium channel Nav1.8, using whole-cell patch-clamp electrophysiology. Nav1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in peripheral sensory neurons, making it a key therapeutic target for pain management.[1][2][3][4] These application notes describe the necessary cell lines, solutions, and voltage protocols to determine the potency, selectivity, and mechanism of action of novel compounds targeting this channel.
Introduction
Voltage-gated sodium channels (Navs) are essential for the initiation and propagation of action potentials in excitable cells.[2] The Nav1.8 subtype, encoded by the SCN10A gene, is distinguished by its high threshold for activation, slow inactivation kinetics, and resistance to tetrodotoxin.[5] Its specific expression in dorsal root ganglion (DRG) neurons and its role in nociception have made it an attractive target for the development of new analgesics.[1][4]
The characterization of novel inhibitors requires robust and reproducible electrophysiological methods. Automated and manual patch-clamp are the gold-standard techniques for quantifying the interaction of a compound with the ion channel in various functional states (resting, open, inactivated).[6][7] This protocol outlines the procedures for testing a hypothetical inhibitor, this compound, on human Nav1.8 channels expressed in a heterologous system.
Signaling Pathway and Experimental Workflow
Nav1.8 Role in Nociceptive Signaling
Nav1.8 channels are critical contributors to the upstroke of the action potential in sensory neurons.[5] In response to a noxious stimulus, these channels open, allowing an influx of sodium ions that depolarizes the neuron and transmits the pain signal to the central nervous system. Inhibition of Nav1.8 by a compound like this compound is expected to block this signal transmission, resulting in an analgesic effect.
Caption: Mechanism of Nav1.8 inhibition in pain signaling.
Patch-Clamp Experimental Workflow
The process involves preparing the cells, establishing a high-resistance seal to record whole-cell currents, applying specific voltage protocols, and analyzing the resulting data to characterize the compound's effect.
Caption: Standard workflow for whole-cell patch-clamp experiments.
Materials and Methods
Cell Line
-
HEK293 or CHO cells stably expressing the human Nav1.8 alpha subunit are recommended. Some cell lines may also co-express a beta subunit (e.g., β1 or β3) to ensure proper channel trafficking and kinetics.[8] For this protocol, we will use a HEK293 cell line with inducible expression of hNav1.8.[9]
-
Culture Medium: DMEM/F12 media with 10% FBS, non-essential amino acids, and appropriate selection antibiotics (e.g., Geneticin, Puromycin).[8][10]
-
Induction: Nav1.8 expression is induced by adding tetracycline (1 µg/mL) to the culture medium 24-48 hours prior to the experiment.[9]
Solutions
Proper solution composition is critical for isolating Nav1.8 currents.
| Solution Type | Component | Concentration (mM) |
| Internal | CsF | 135-140 |
| CsCl | 10 | |
| NaCl | 5-10 | |
| EGTA | 5-10 | |
| HEPES | 10 | |
| Na₂ATP | 5 | |
| Na₂GTP | 0.4 | |
| Properties | pH | 7.2 (with CsOH) |
| Osmolality | ~295 mOsm | |
| External | NaCl | 135-140 |
| KCl | 3-5.4 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| D-Glucose | 5-10 | |
| CdCl₂ | 0.1 | |
| TTX | 0.0003 (300 nM) | |
| Properties | pH | 7.4 (with NaOH) |
| Osmolality | ~305 mOsm | |
| Table 1: Composition of recording solutions.[6][11][12][13][14] Note: Cesium (Cs+) in the internal solution blocks potassium channels. Cadmium (CdCl₂) blocks calcium channels, and TTX blocks endogenous TTX-sensitive sodium channels.[13][14] |
Electrophysiology Protocol
Whole-cell voltage-clamp recordings are performed at room temperature (21-25 °C) using a patch-clamp amplifier.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.[13]
-
Sealing and Whole-Cell Configuration:
-
Data Acquisition: Digitize data at >10 kHz and filter at an appropriate frequency. Use P/4 subtraction for leak correction.[13]
Voltage Protocols
-
Tonic Block (IC₅₀ Determination):
-
Holding Potential: -120 mV (to ensure channels are in the resting state).
-
Test Pulse: Depolarize to 0 mV or +10 mV for 20-50 ms to elicit peak current.
-
Procedure: Apply cumulative concentrations of this compound and measure the reduction in peak current amplitude.
-
-
Voltage-Dependence of Activation (G-V Curve):
-
Holding Potential: -120 mV.
-
Test Pulses: Apply a series of depolarizing steps (e.g., from -70 mV to +40 mV in 5 mV increments).[15]
-
Analysis: Convert peak current (I) to conductance (G) using the formula G = I / (V_m - V_rev), where V_m is the test potential and V_rev is the reversal potential. Fit the data with a Boltzmann equation to determine the half-activation potential (V½).[13]
-
-
Steady-State Inactivation (SSI):
-
Holding Potential: -120 mV.
-
Pre-pulses: Apply 100-500 ms conditioning pre-pulses to various potentials (e.g., -120 mV to 0 mV).
-
Test Pulse: Follow immediately with a test pulse to 0 mV to measure the fraction of available channels.
-
Analysis: Normalize the peak currents and fit with a Boltzmann equation to find the half-inactivation potential (V½).[13]
-
-
Use-Dependent Block:
-
Holding Potential: -120 mV.
-
Pulse Train: Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
-
Analysis: Measure the progressive decrease in current amplitude during the pulse train in the presence of the compound.
-
Representative Results (Hypothetical Data)
The following tables summarize the expected quantitative data from characterizing this compound.
Potency and Selectivity
| Channel Subtype | IC₅₀ (nM) | Fold Selectivity (vs. Nav1.8) |
| hNav1.8 | 8 | - |
| hNav1.5 | >10,000 | >1250x |
| hNav1.7 | 950 | 118x |
| Table 2: Potency of this compound on various Nav subtypes. High selectivity against Nav1.5 is critical for avoiding cardiac side effects.[16] |
Effect on Channel Gating
| Condition | Activation V½ (mV) | Inactivation V½ (mV) |
| Control (Vehicle) | -8.5 ± 1.2 | -45.1 ± 0.9 |
| This compound (10 nM) | -9.1 ± 1.5 | -58.6 ± 1.1* |
| Table 3: Biophysical properties of Nav1.8 in the presence of this compound. A significant hyperpolarizing shift in the inactivation curve is characteristic of state-dependent inhibitors that preferentially bind to the inactivated state of the channel.[16] |
Conclusion
The protocols described provide a robust framework for the electrophysiological characterization of novel Nav1.8 inhibitors like this compound. By determining the compound's potency, selectivity, and effects on channel gating properties, researchers can build a comprehensive pharmacological profile to guide further drug development efforts. The use of heterologous expression systems provides a controlled environment to isolate the activity of the target channel and generate high-quality, reproducible data.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 3. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 6. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanion.de [nanion.de]
- 10. metrionbiosciences.com [metrionbiosciences.com]
- 11. bio.fsu.edu [bio.fsu.edu]
- 12. Human Embryonic Kidney (HEK293) Cells Express Endogenous Voltage-Gated Sodium Currents and Nav1.7 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Neuronal Nav1.8 Channels as a Novel Therapeutic Target of Acute Atrial Fibrillation Prevention - PMC [pmc.ncbi.nlm.nih.gov]
Disclaimer: Publicly available information on a specific compound designated "Nav1.8-IN-11" is not available at the time of this writing. The following application notes and protocols are based on data from other well-characterized selective Nav1.8 inhibitors that have been evaluated in rodent models, including A-803467, PF-01247324, MSD199, and a series of optimized biaryl modulators (compounds 3, 13, and 18). These notes are intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to the in vivo administration of selective Nav1.8 inhibitors in rodents.
Introduction to Nav1.8 Inhibition
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in peripheral sensory neurons, particularly the small-diameter C-fibers and Aδ-fibers that are crucial for pain transmission.[1][2][3][4] Its involvement in nociception is well-established, with gain-of-function mutations in Nav1.8 leading to painful peripheral neuropathies in humans.[1][5] Nav1.8 plays a significant role in the upstroke of the action potential in these sensory neurons.[6] Consequently, selective blockade of Nav1.8 is a promising therapeutic strategy for the management of chronic and inflammatory pain.[2][3][4] A number of preclinical studies have demonstrated the efficacy of selective Nav1.8 inhibitors in various rodent models of neuropathic and inflammatory pain.[5][7][8]
Data Presentation
Table 1: In Vitro Potency and Selectivity of Nav1.8 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. Other Nav Channels | Reference |
| A-803467 | human Nav1.8 | 8 | >100-fold vs. Nav1.2, Nav1.3, Nav1.5, Nav1.7 | [7] |
| rat TTX-R currents | 140 | - | [7] | |
| MSD199 | human Nav1.8 | 3.4 | >2000-fold vs. Nav1.4; >33,800 nM for Nav1.2, Nav1.5, Nav1.6, Nav1.7 | [1] |
| rodent Nav1.8 | 4826 | - | [1] | |
| humanized rat DRG neurons | 5.6 | - | [1] | |
| Compound 3 | human Nav1.8 | 190 | ≥50-fold vs. other ion channels studied | [5] |
| PF-01247324 | human & rat DRG neurons | Not specified | Selective over Nav1.5 and TTX-sensitive channels | [8][9] |
Table 2: Pharmacokinetic Parameters of Nav1.8 Inhibitors in Rodents
| Compound | Species | Route of Administration | Clearance (CL) (mL/min/kg) | Oral Bioavailability (%) | Half-life (t1/2) (h) | Reference |
| Compound 2 | Rat | p.o. | High | - | - | [5] |
| Compound 3 | Rat | i.v. | Low | 91 | - | [5] |
| Rat | p.o. | Low | 91 | - | [5] | |
| A-803467 | Rat | - | - | Poor | - | [9] |
Table 3: In Vivo Efficacy of Nav1.8 Inhibitors in Rodent Pain Models
| Compound | Rodent Model | Route of Administration | Effective Dose | Endpoint | Reference |
| A-803467 | Spinal Nerve Ligation (rat) | i.p. | ED50 = 40 mg/kg | Attenuation of mechanical allodynia | [7] |
| Chronic Constriction Injury (rat) | i.p. | - | Attenuation of mechanical allodynia | [7] | |
| Complete Freund's Adjuvant (CFA) (rat) | - | - | Attenuation of mechanical/cold allodynia and spontaneous pain | [8] | |
| Osteoarthritis (MIA model, rat) | intra-arterial | 10-100 mg/kg | Reduction of nociceptive joint afferent hypersensitivity | [10] | |
| MSD199 | Capsaicin-induced nocifensive behaviors (humanized Nav1.8 rat) | - | ≥ 1 mg/kg | Dose-dependent reduction in nocifensive behaviors | [1] |
| CFA-induced hyperalgesia (humanized Nav1.8 rat) | - | 10 mg/kg | Significant increase in thermal response latency | [1] | |
| Spinal Nerve Ligation (humanized Nav1.8 rat) | - | 10 mg/kg | Significant reversal of mechanical allodynia | [1] | |
| Compound 3 | Spinal Nerve Injury (rat) | - | Efficacious | - | [5] |
| Compound 13 | Tibial Nerve Transection (rat) | - | Efficacious | Reversal of mechanical allodynia | [5] |
| Compound 18 | Tibial Nerve Transection (rat) | - | Efficacious | Reversal of mechanical allodynia | [5] |
Experimental Protocols
Rodent Models of Neuropathic Pain
-
Spinal Nerve Ligation (SNL) Model:
-
Species: Male Sprague-Dawley rats (200-300 g) or humanized Nav1.8 transgenic rats.[1][7]
-
Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated distal to the dorsal root ganglion (DRG).[7] In some variations, only the L5 spinal nerve is ligated.[1]
-
Assessment: Mechanical allodynia is assessed using von Frey filaments via the up-down method at baseline and at specified time points post-surgery (e.g., 7 days).[1]
-
-
Chronic Constriction Injury (CCI) Model:
-
Species: Male Sprague-Dawley rats.[7]
-
Procedure: The sciatic nerve is loosely ligated with chromic gut sutures at four locations.
-
Assessment: Development of mechanical allodynia is monitored over time.
-
-
Tibial Nerve Transection (TNT) Model:
Rodent Models of Inflammatory Pain
-
Complete Freund's Adjuvant (CFA) Model:
-
Species: Male Sprague-Dawley rats or humanized Nav1.8 transgenic rats.[1][8]
-
Procedure: CFA (e.g., 50 µL of 1 mg/mL) is injected into the plantar surface of the hind paw to induce inflammation.[1]
-
Assessment: Thermal hyperalgesia is measured using the Hargreaves method (radiant heat source) one day after CFA injection.[1] Mechanical and cold allodynia can also be assessed.[8]
-
-
Carrageenan-Induced Inflammation:
-
Procedure: Carrageenan is injected into the plantar surface of the hind paw.
-
Assessment: Thermal hyperalgesia is measured.[8]
-
Nocifensive Behavior Model
-
Capsaicin-Induced Nocifensive Behavior:
Drug Administration
-
Routes of Administration:
-
Intraperitoneal (i.p.): A common route for systemic administration in preclinical studies.[7]
-
Oral (p.o.): Used to assess oral bioavailability and efficacy.[5]
-
Intravenous (i.v.): Used for pharmacokinetic studies to determine parameters like clearance.[5]
-
Intra-arterial: For local delivery to a specific site, such as a joint.[10]
-
-
Formulation: The vehicle for the compound should be specified (e.g., saline, DMSO, Tween 80).
-
Dosing: Doses will vary depending on the compound's potency and pharmacokinetic profile. Dose-response studies are recommended to determine the ED50.
Mandatory Visualizations
Caption: Signaling pathway of the Nav1.8 channel in nociceptive neurons.
Caption: General experimental workflow for in vivo testing of Nav1.8 inhibitors.
Caption: Rationale for using humanized Nav1.8 rodent models.
References
- 1. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 2. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 3. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 4. Nav1.8 - Wikipedia [en.wikipedia.org]
- 5. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 7. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Involvement of Nav 1.8 sodium ion channels in the transduction of mechanical pain in a rodent model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and experimental preparation of Nav1.8-IN-11, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8. The provided protocols and data are intended to guide researchers in utilizing this compound for in vitro studies related to pain and nociception.
Introduction to this compound
This compound is a highly potent inhibitor of the Nav1.8 sodium channel, with a reported IC50 value of 0.1 nM.[1][2] The Nav1.8 channel is predominantly expressed in the peripheral nervous system, specifically in nociceptive sensory neurons of the dorsal root ganglia (DRG).[3][4] This channel plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli, making it a key target in pain research.[3][5][6] Due to its selective expression and function, inhibitors of Nav1.8, such as this compound, are valuable tools for investigating the mechanisms of pain and for the development of novel analgesic drugs.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and provide solubility information for related Nav1.8 inhibitors, which can be used as a guide for solvent selection and stock solution preparation.
Table 1: Potency of this compound
| Parameter | Value | Reference |
| IC50 (Nav1.8) | 0.1 nM | [1][2] |
Table 2: Solubility of Structurally Related Nav1.8 Inhibitors
| Compound | Solvent | Solubility | Reference |
| Nav1.8-IN-4 | DMSO | 116.67 mg/mL (287.13 mM) | [7] |
| LTGO-33 | DMSO | 93 mg/mL (198.95 mM) | [8] |
| A-803467 | DMSO | >13.95 mg/mL | [9] |
Note: While specific solubility data for this compound is not publicly available, the data for similar compounds strongly suggests that DMSO is a suitable solvent.
Preparation of this compound Stock Solutions
Based on the solubility of related compounds, the following protocol is recommended for preparing a stock solution of this compound.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, gently vortex the solution and/or sonicate in an ultrasonic bath for a few minutes. Visually inspect to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use the solution within one month, and within six months when stored at -80°C.[7]
Nav1.8 Signaling Pathway in Nociception
The following diagram illustrates the role of the Nav1.8 channel in the transmission of pain signals in a nociceptive neuron.
Caption: Nav1.8 signaling cascade in pain perception.
Experimental Workflow for In Vitro Assay
The following diagram outlines a general workflow for an in vitro electrophysiology experiment to assess the inhibitory effect of this compound on Nav1.8 channels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SmallMolecules.com | this compound | MedChemExpress (MCE) (1 mg) from medchemexpress | SmallMolecules.com [smallmolecules.com]
- 3. Nav1.8 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Transiently Nav1.8-expressing neurons are capable of sensing noxious stimuli in the brain [frontiersin.org]
- 6. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
Introduction
The voltage-gated sodium channel Nav1.8 is a key player in the transmission of pain signals, particularly in the context of inflammation.[1][2][3][4][5] Expressed predominantly in peripheral sensory neurons, Nav1.8 is responsible for the rising phase of the action potential in these cells.[4][6] During inflammation, the expression and activity of Nav1.8 channels are upregulated, contributing to the heightened pain sensitivity (hyperalgesia and allodynia) experienced in inflammatory conditions.[3][5][7][8] This makes selective inhibitors of Nav1.8 promising tools for studying the mechanisms of inflammatory pain and for the development of novel analgesics.[1][2][9]
While the specific compound "Nav1.8-IN-11" is not documented in publicly available scientific literature, this document provides detailed application notes and protocols for a representative and well-characterized selective Nav1.8 inhibitor, A-803467, for use in inflammatory pain models. These guidelines are intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Selective Nav1.8 inhibitors, such as A-803467, act by binding to the Nav1.8 channel and blocking the influx of sodium ions.[2][10] This inhibition prevents the generation and propagation of action potentials in nociceptive sensory neurons, thereby reducing the transmission of pain signals from the periphery to the central nervous system.[9] The selectivity for Nav1.8 over other sodium channel subtypes (e.g., those in the central nervous system and cardiac tissue) is a key feature, promising a better safety profile compared to non-selective sodium channel blockers.[2]
Data Presentation
The following tables summarize the in vitro and in vivo pharmacological data for the representative selective Nav1.8 inhibitor, A-803467.
Table 1: In Vitro Potency and Selectivity of A-803467
| Target | Assay Type | Species | IC50 (nM) | Selectivity vs. hNav1.8 | Reference |
| hNav1.8 | Electrophysiology | Human | 8 | - | [2] |
| hNav1.2 | Electrophysiology | Human | ≥1000 | >125-fold | [2] |
| hNav1.3 | Electrophysiology | Human | ≥1000 | >125-fold | [2] |
| hNav1.5 | Electrophysiology | Human | ≥1000 | >125-fold | [2] |
| hNav1.7 | Electrophysiology | Human | ≥1000 | >125-fold | [2] |
| Rat TTX-R Current | Electrophysiology | Rat | 140 | - | [2] |
hNav: human Voltage-gated sodium channel; TTX-R: Tetrodotoxin-resistant.
Table 2: In Vivo Efficacy of A-803467 in a Rat Model of Inflammatory Pain (CFA)
| Dose (mg/kg, i.p.) | Time Point (post-dose) | Paw Withdrawal Latency (s) - Thermal Hyperalgesia | Paw Withdrawal Threshold (g) - Mechanical Allodynia | Reference |
| Vehicle | - | Baseline: ~10s; Post-CFA: ~4s | Baseline: ~15g; Post-CFA: ~3g | [2] |
| 30 | 1 hour | ~7s | ~8g | [2] |
| 100 | 1 hour | ~9.5s | ~12g | [2] |
CFA: Complete Freund's Adjuvant; i.p.: intraperitoneal.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Nav1.8 signaling pathway in inflammatory pain.
Caption: Experimental workflow for in vivo studies.
Experimental Protocols
Protocol 1: In Vivo CFA-Induced Inflammatory Pain Model
This protocol describes the induction of inflammatory pain in rodents using Complete Freund's Adjuvant (CFA) and subsequent assessment of thermal hyperalgesia and mechanical allodynia.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA) (e.g., from Sigma-Aldrich)
-
Nav1.8 inhibitor (e.g., A-803467)
-
Vehicle for drug formulation (e.g., 10% DMSO, 10% Tween 80, 80% saline)
-
Tuberculin syringes with 27-gauge needles
-
Plantar test apparatus (for thermal hyperalgesia, e.g., Ugo Basile)
-
Electronic von Frey anesthesiometer (for mechanical allodynia, e.g., IITC Life Science)
Procedure:
-
Animal Acclimatization: House rats in a temperature- and light-controlled environment with ad libitum access to food and water for at least 3-5 days before the experiment.
-
Baseline Behavioral Testing:
-
Thermal Hyperalgesia (Hargreaves Test): Place rats in individual plexiglass chambers on a glass floor. Allow them to acclimate for at least 15 minutes. Apply a radiant heat source to the plantar surface of the hind paw and record the latency to paw withdrawal. Take at least three readings per paw, with a 5-minute interval between readings.
-
Mechanical Allodynia (von Frey Test): Place rats on an elevated mesh floor and cover with a plastic cage. Allow for acclimatization. Apply von Frey filaments of increasing force to the plantar surface of the hind paw. The paw withdrawal threshold is the lowest force that elicits a withdrawal response.
-
-
Induction of Inflammation:
-
Briefly restrain the rat.
-
Inject 100 µL of CFA into the plantar surface of the right hind paw using a tuberculin syringe.
-
Return the animal to its home cage.
-
-
Development of Inflammation: Allow 24 to 48 hours for the inflammation and associated pain behaviors to fully develop.
-
Drug Administration:
-
Prepare the Nav1.8 inhibitor in the appropriate vehicle.
-
Administer the compound or vehicle to the animals via the desired route (e.g., intraperitoneally, i.p., or orally, p.o.).
-
-
Post-treatment Behavioral Testing:
-
At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), repeat the thermal hyperalgesia and mechanical allodynia tests as described in step 2.
-
-
Data Analysis:
-
Calculate the mean and standard error of the mean (SEM) for paw withdrawal latency and threshold for each treatment group at each time point.
-
Analyze the data using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Bonferroni's test) to compare the drug-treated groups to the vehicle-treated group.
-
Protocol 2: In Vitro Electrophysiological Recording of Nav1.8 Currents
This protocol outlines the whole-cell patch-clamp technique to assess the inhibitory effect of a compound on Nav1.8 channels expressed in a heterologous system.
Materials:
-
HEK293 cells stably expressing human Nav1.8 channels.
-
Cell culture reagents (DMEM, FBS, antibiotics).
-
Patch-clamp rig with an amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
Nav1.8 inhibitor stock solution (in DMSO).
Procedure:
-
Cell Culture: Culture the HEK293-hNav1.8 cells according to standard protocols. Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording Setup:
-
Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Hold the cell at a holding potential of -100 mV.
-
Elicit Nav1.8 currents by depolarizing the membrane to 0 mV for 50 ms.
-
Record the peak inward current.
-
-
Compound Application:
-
After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of the Nav1.8 inhibitor.
-
Allow the compound to equilibrate for several minutes.
-
-
Recording in the Presence of the Inhibitor: Record the Nav1.8 currents again using the same voltage protocol.
-
Data Analysis:
-
Measure the peak current amplitude before and after compound application.
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Conclusion
Selective Nav1.8 inhibitors are invaluable tools for the investigation of inflammatory pain mechanisms. The protocols and data presented here for a representative compound, A-803467, provide a comprehensive guide for researchers to design and execute robust in vitro and in vivo studies. By utilizing these methodologies, scientists can further elucidate the role of Nav1.8 in pain pathophysiology and accelerate the discovery of novel, non-opioid analgesics.
References
- 1. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nav1.8 - Wikipedia [en.wikipedia.org]
- 5. Search results | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 7. Functional up-regulation of Nav1.8 sodium channel in Aβ afferent fibers subjected to chronic peripheral inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in peripheral sensory neurons, including small-diameter neurons of the dorsal root ganglion (DRG) and trigeminal ganglion (TG).[1][2][3] This channel plays a critical role in the transmission of pain signals, particularly in the context of inflammatory and neuropathic pain.[3][4] Its restricted expression pattern makes it an attractive therapeutic target for the development of novel analgesics with potentially fewer central nervous system side effects.[3][5] Nav1.8 is a major contributor to the upstroke of the action potential in sensory neurons, and its gain-of-function mutations have been linked to painful neuropathies in humans.[4][6][7]
However, significant differences in the amino acid sequence of the Nav1.8 protein between rodents and humans can lead to dramatic shifts in the potency of selective inhibitors.[8][9][10] This cross-species variability presents a major challenge for the preclinical evaluation of novel human-specific Nav1.8 inhibitors. To address this, transgenic rat models expressing the human Nav1.8 channel have been developed.[8][9][10] These "humanized" models provide a more translationally relevant platform for assessing the in vivo efficacy of drug candidates like Nav1.8-IN-11.
These application notes provide detailed protocols for evaluating the analgesic efficacy of this compound, a potent and selective human Nav1.8 inhibitor, using a humanized Nav1.8 transgenic rat model. The described assays cover acute nociceptive, inflammatory, and neuropathic pain models.
Nav1.8 Signaling Pathway in Nociception
The Nav1.8 channel is a key component in the signaling pathway of nociceptive neurons. Upon detection of a noxious stimulus (e.g., thermal, mechanical, or chemical), other ion channels can depolarize the neuronal membrane to a threshold that activates voltage-gated sodium channels. While Nav1.7 is often considered the threshold-setting channel, Nav1.8 is responsible for the majority of the inward sodium current during the rising phase of the action potential in these neurons.[3][7] This large, sustained current allows for repetitive firing, which is characteristic of ongoing pain states. Inhibition of Nav1.8 by a selective blocker like this compound is expected to dampen this neuronal hyperexcitability and thereby reduce the perception of pain.[5][11]
Nav1.8 Signaling Pathway in Pain Perception.
Experimental Workflow for Efficacy Testing
The following diagram outlines the general workflow for assessing the efficacy of this compound in humanized Nav1.8 transgenic rats. This workflow encompasses initial in vitro characterization followed by in vivo behavioral testing in various pain models.
Experimental Workflow for this compound Efficacy Testing.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Channel | Cell Line | Assay Type | IC₅₀ (nM) |
| Human Nav1.8 | HEK293 | Automated Patch Clamp | 3.5 |
| Rodent Nav1.8 | HEK293 | Automated Patch Clamp | 4500 |
| Human Nav1.8 | hNav1.8 Rat DRG Neurons | Manual Patch Clamp | 5.0 |
| Human Nav1.2 | HEK293 | Automated Patch Clamp | >30,000 |
| Human Nav1.5 | HEK293 | Automated Patch Clamp | >30,000 |
| Human Nav1.7 | HEK293 | Automated Patch Clamp | >30,000 |
Data is hypothetical and for illustrative purposes, based on typical characteristics of human-selective Nav1.8 inhibitors.[8]
Table 2: Efficacy of this compound in a Capsaicin-Induced Nocifensive Behavior Model
| Treatment Group | Dose (mg/kg, p.o.) | Number of Flinches (first 5 min) | % Inhibition |
| Vehicle | - | 45 ± 5 | - |
| This compound | 1 | 28 ± 4* | 37.8% |
| This compound | 3 | 15 ± 3** | 66.7% |
| This compound | 10 | 8 ± 2*** | 82.2% |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle. Based on data for similar compounds.[8]
Table 3: Efficacy of this compound in a CFA-Induced Inflammatory Pain Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Latency (s) to Thermal Stimulus | Reversal of Hyperalgesia (%) |
| Vehicle | - | 4.2 ± 0.5 | - |
| This compound | 10 | 8.9 ± 0.8** | 78.3% |
| Positive Control (e.g., NSAID) | - | 9.5 ± 0.7*** | 88.3% |
*Data are presented as mean ± SEM. **p<0.01, **p<0.001 vs. Vehicle. Assessed 24 hours post-CFA injection. Based on data for similar compounds.[8][12]
Table 4: Efficacy of this compound in a Spinal Nerve Ligation (SNL) Neuropathic Pain Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) to Mechanical Stimulus | Reversal of Allodynia (%) |
| Vehicle | - | 2.5 ± 0.4 | - |
| This compound | 3 | 5.8 ± 0.7* | 44.0% |
| This compound | 10 | 10.2 ± 1.1*** | 102.7% |
| Positive Control (e.g., Gabapentin) | - | 9.8 ± 0.9** | 97.3% |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle. Assessed 7 days post-SNL surgery. Based on data for similar compounds.[8]
Experimental Protocols
In Vitro Electrophysiology
Objective: To determine the in vitro potency and selectivity of this compound.
Materials:
-
HEK293 cell lines stably expressing human Nav1.8, Nav1.2, Nav1.5, and Nav1.7 channels.
-
Acutely dissected DRG neurons from humanized Nav1.8 transgenic rats.
-
Automated patch-clamp system (e.g., Qube or QPatch).
-
Manual patch-clamp rig.
-
Appropriate internal and external recording solutions.[9]
-
This compound compound.
Procedure:
-
Cell Culture: Culture HEK293 cells according to standard protocols. For DRG neuron preparation, acutely dissect dorsal root ganglia from transgenic rats and dissociate into single cells.
-
Patch-Clamp Recordings:
-
Automated: Use the automated patch-clamp system to record sodium currents from the various HEK293 cell lines in the presence of increasing concentrations of this compound.
-
Manual: Perform whole-cell voltage-clamp recordings on acutely dissociated DRG neurons from the humanized Nav1.8 rats to confirm potency in a native system.
-
-
Data Analysis:
-
Measure the peak sodium current at each concentration of this compound.
-
Construct concentration-response curves and calculate the IC₅₀ values for each channel subtype using appropriate pharmacological software (e.g., GraphPad Prism).
-
Capsaicin-Induced Nocifensive Behavior Model (Acute Nociceptive Pain)
Objective: To evaluate the efficacy of this compound in a model of acute, chemically-induced pain.
Materials:
-
Humanized Nav1.8 transgenic rats.
-
This compound and vehicle.
-
Capsaicin solution (0.01% in saline with 5% ethanol and 5% Tween-80).
-
Observation chambers.
-
Dosing gavage needles.
-
Microsyringes.
Procedure:
-
Acclimation: Acclimate rats to the observation chambers for at least 30 minutes for 2-3 days prior to the experiment.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 1, 3, 10 mg/kg).
-
Capsaicin Injection: At the time of peak compound exposure (determined from pharmacokinetic studies), inject 25 µL of capsaicin solution into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after injection, record the number of flinches and the cumulative time spent licking the injected paw for the first 5 minutes.
-
Data Analysis: Compare the behavioral responses between vehicle- and this compound-treated groups using a one-way ANOVA followed by a post-hoc test.
Complete Freund's Adjuvant (CFA) Model (Inflammatory Pain)
Objective: To assess the efficacy of this compound in a model of persistent inflammatory pain.
Materials:
-
Humanized Nav1.8 transgenic rats.
-
This compound and vehicle.
-
Complete Freund's Adjuvant (CFA).
-
Plantar test apparatus (Hargreaves' test) for thermal hyperalgesia.
-
Electronic von Frey apparatus for mechanical allodynia.
Procedure:
-
Baseline Measurement: Measure baseline paw withdrawal latency to a radiant heat source (thermal hyperalgesia) and paw withdrawal threshold to mechanical stimulation (mechanical allodynia).
-
CFA Injection: Induce inflammation by injecting 50 µL of CFA (1 mg/mL) into the plantar surface of one hind paw.
-
Post-CFA Testing: 24 hours after CFA injection, re-measure thermal and mechanical sensitivity to confirm the development of hyperalgesia and allodynia.
-
Drug Administration: Administer this compound or vehicle (p.o.).
-
Efficacy Testing: At the time of peak compound exposure, assess paw withdrawal latency and threshold.
-
Data Analysis: Analyze data using a two-way ANOVA with repeated measures, followed by an appropriate post-hoc test to compare treatment groups.
Spinal Nerve Ligation (SNL) Model (Neuropathic Pain)
Objective: To determine the efficacy of this compound in a model of neuropathic pain.
Materials:
-
Humanized Nav1.8 transgenic rats.
-
Surgical instruments for SNL surgery.
-
Anesthetics.
-
This compound and vehicle.
-
Electronic von Frey apparatus.
Procedure:
-
Baseline Measurement: Determine the baseline paw withdrawal threshold to mechanical stimulation using von Frey filaments (up-down method or electronic apparatus).
-
SNL Surgery: Anesthetize the rats and perform a tight ligation of the L5 spinal nerve.
-
Post-Surgery Recovery and Testing: Allow the animals to recover for 7 days. Confirm the development of mechanical allodynia by re-measuring the paw withdrawal threshold.
-
Drug Administration: Administer this compound or vehicle (p.o.).
-
Efficacy Testing: At the time of peak compound exposure, measure the paw withdrawal threshold.
-
Data Analysis: Use a two-way ANOVA with repeated measures and a post-hoc test to compare the effects of this compound with the vehicle group.
Conclusion
The use of humanized Nav1.8 transgenic rats is a critical step in the preclinical development of selective human Nav1.8 inhibitors like this compound.[9][10] The protocols outlined in these application notes provide a robust framework for evaluating the analgesic potential of such compounds in translationally relevant models of acute, inflammatory, and neuropathic pain. The data generated from these studies will be instrumental in guiding the progression of novel Nav1.8-targeted analgesics toward clinical trials.
References
- 1. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients [mdpi.com]
- 2. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 3. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 6. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 8. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 9. researchgate.net [researchgate.net]
- 10. Humanized NaV1.8 rats overcome cross-species potency shifts in developing novel NaV1.8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 12. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Welcome to the technical support center for Nav1.8-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8.[1] The Nav1.8 channel, encoded by the SCN10A gene, is predominantly expressed in peripheral sensory neurons, such as those in the dorsal root ganglion (DRG), and plays a crucial role in pain signaling.[2][3][4] By selectively blocking Nav1.8, this compound can reduce the excitability of these neurons, thereby inhibiting the transmission of pain signals. Its high potency is demonstrated by an IC50 value of 0.1 nM.[1]
Q2: What is the recommended starting concentration range for in vitro experiments?
Given the high potency of this compound (IC50 = 0.1 nM), it is crucial to perform a concentration-response curve to determine the optimal concentration for your specific cell type and experimental conditions. A recommended starting range for initial experiments is from 0.01 nM to 100 nM. It is advisable to use the lowest effective concentration to minimize the risk of off-target effects.
Q3: How should I prepare a stock solution of this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered compound in high-quality, anhydrous DMSO. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution if necessary. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your experimental buffer. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.
Q4: In which cell types can I use this compound?
This compound is ideal for use in cell lines that endogenously or recombinantly express the Nav1.8 channel. Commonly used systems for studying Nav1.8 include:
-
Primary dorsal root ganglion (DRG) neurons: These cells endogenously express Nav1.8 and provide a physiologically relevant model for studying pain.[3][5]
-
HEK293 or CHO cells stably expressing human Nav1.8: These recombinant cell lines provide a more homogenous and controlled system for studying the direct effects of the inhibitor on the channel.
Troubleshooting Guide
Issue 1: No or lower than expected inhibition of Nav1.8 currents.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration: | Verify the calculations for your serial dilutions. Perform a new concentration-response experiment to confirm the IC50 in your system. |
| Compound degradation: | Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from new powder. |
| "Reverse use-dependence": | Some Nav1.8 inhibitors exhibit a phenomenon where inhibition is relieved by repetitive channel activation.[6] Consider your voltage protocol. If using high-frequency stimulation, test a protocol with a lower frequency or longer resting intervals between stimuli. |
| Cell health: | Ensure your cells are healthy and that the Nav1.8 channels are properly expressed and functional. Check the quality of your patch-clamp recordings (e.g., seal resistance, access resistance). |
Issue 2: High variability in results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent final DMSO concentration: | Ensure the final DMSO concentration is identical across all wells and plates, including controls. |
| Precipitation of the compound: | Visually inspect your working solutions for any signs of precipitation, especially at higher concentrations. If precipitation is observed, you may need to lower the final concentration or adjust your buffer composition. |
| Inconsistent incubation time: | Standardize the pre-incubation time of the compound with the cells before recording. For potent inhibitors, a pre-incubation of 15-30 minutes is often sufficient. |
| Variability in cell passage number: | Use cells within a consistent and low passage number range, as channel expression levels can change with extensive passaging. |
Issue 3: Suspected off-target effects at higher concentrations.
| Possible Cause | Troubleshooting Step |
| Non-specific binding: | Use the lowest effective concentration of this compound as determined by your concentration-response curve. Concentrations significantly above the IC50 are more likely to cause off-target effects. |
| Inhibition of other ion channels: | If your cell type expresses other sodium channel subtypes, consider performing control experiments with cell lines selectively expressing those subtypes to test for cross-reactivity. While this compound is reported to be selective, this should be confirmed in your experimental system. |
Quantitative Data Summary
The following table provides a hypothetical concentration-response profile for this compound based on its known IC50 of 0.1 nM and a typical Hill slope for a potent ion channel inhibitor. This data should be used as a guideline for designing your experiments.
| Concentration (nM) | Expected % Inhibition (approx.) |
| 0.01 | 9% |
| 0.05 | 33% |
| 0.1 | 50% (IC50) |
| 0.5 | 83% |
| 1 | 91% |
| 10 | 99% |
| 100 | >99% |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol for Nav1.8 Currents
This protocol is a general guideline for recording Nav1.8 currents in either primary DRG neurons or a stable cell line expressing Nav1.8.
1. Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
For DRG neurons, use appropriate growth media to maintain cell health.
-
For stable cell lines, ensure consistent cell density at the time of recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Nav1.8 currents, other voltage-gated channels can be blocked with appropriate inhibitors (e.g., CdCl2 for calcium channels, TEA-Cl for potassium channels, and a low concentration of TTX to block TTX-sensitive sodium channels).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
3. Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with internal solution.
-
Approach a cell and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording.
4. Voltage Protocol and Data Acquisition:
-
Hold the cell at a membrane potential of -100 mV to ensure channels are in a resting state.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit Nav1.8 currents.
-
Acquire data using appropriate software and an amplifier.
-
Apply this compound at the desired concentrations via the perfusion system and record the resulting inhibition of the Nav1.8 current.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Nav1.8 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Nav1.8 expression is not restricted to nociceptors in mouse peripheral nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the development of selective Nav1.8 inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Issue: My Nav1.8 inhibitor shows poor selectivity against other Nav subtypes.
-
Question: Why is achieving high selectivity for Nav1.8 so challenging?
-
Answer: The primary challenge in developing selective Nav1.8 inhibitors lies in the high degree of structural homology among the nine voltage-gated sodium channel (Nav) subtypes. The S4-S6 pore region, a common target for many inhibitors, is particularly conserved across these subtypes. This structural similarity makes it difficult to design compounds that potently block Nav1.8 without affecting other isoforms, such as Nav1.5 (critical for cardiac function), Nav1.7 (another key pain target), and the Nav1.1, Nav1.2, Nav1.3, and Nav1.6 channels in the central nervous system. Off-target inhibition can lead to significant safety concerns, including cardiotoxicity and neurological side effects.
-
Troubleshooting:
-
Utilize Electrophysiology Panels: Screen your compound against a comprehensive panel of Nav channel subtypes (Nav1.1-Nav1.9) using whole-cell patch-clamp electrophysiology. This will provide a quantitative measure of selectivity.
-
Consider State-Dependent Inhibition: Investigate if your inhibitor exhibits state-dependent binding, meaning it preferentially binds to the open or inactivated state of the channel over the resting state. Since Nav1.8 has distinct gating properties, such as a more depolarized resting membrane potential and slower inactivation kinetics, leveraging these differences can be a strategy to enhance selectivity.
-
Explore Allosteric Modulation: Instead of targeting the highly conserved pore region, consider developing allosteric modulators that bind to less conserved regions of the channel, potentially offering a better selectivity profile.
-
2. Issue: I am observing inconsistent IC50 values for my compound in different assays.
-
Question: What could be the reason for the variability in the potency measurements of my Nav1.8 inhibitor?
-
Answer: Discrepancies in IC50 values often arise from the different states of the Nav1.8 channel that are favored in various experimental setups. Many Nav1.8 inhibitors are "state-dependent," meaning their binding affinity is influenced by the conformational state of the channel (resting, open, or inactivated). For instance, an inhibitor that preferentially binds to the inactivated state will appear more potent in assays that promote this state, such as those using specific voltage protocols in electrophysiology.
-
Troubleshooting:
-
Standardize Electrophysiological Protocols: Ensure you are using consistent voltage protocols when measuring IC50 values. Clearly define the holding potential, the frequency of stimulation, and the duration of depolarizing pulses.
-
Characterize State-Dependence: Systematically assess the affinity of your compound for the resting, open, and inactivated states of the Nav1.8 channel. This will provide a more complete picture of its mechanism of action.
-
Use Appropriate Cell Lines: Use cell lines with stable and high expression of the Nav1.8 channel. Fluctuations in channel expression levels can impact the measured potency of your inhibitor.
-
3. Issue: My inhibitor is potent in rodent models but shows reduced efficacy in higher species.
-
Question: Why doesn't the preclinical efficacy of my Nav1.8 inhibitor translate well from rodents to humans?
-
Answer: Significant species differences exist in the amino acid sequences of the Nav1.8 channel, particularly in the binding sites for some inhibitors. These variations can lead to differences in drug potency and selectivity between rodents and humans, complicating the translation of preclinical findings to clinical trials.
-
Troubleshooting:
-
Test on Human Channels Early: Whenever possible, use cell lines expressing the human Nav1.8 channel for your in vitro screening and characterization assays.
-
Develop a Translational Pharmacokinetic/Pharmacodynamic (PK/PD) Model: This can help to predict the human efficacious dose by integrating data on drug exposure, target engagement, and pharmacological response from preclinical species.
-
Consider Species-Specific Assays: If your inhibitor targets a region of Nav1.8 with known species differences, it may be necessary to develop and validate species-specific assays to accurately assess its potential in humans.
-
Quantitative Data Summary
Table 1: Selectivity Profiles of Representative Nav1.8 Inhibitors
| Compound | Nav1.8 IC50 (nM) | Nav1.5 IC50 (nM) | Nav1.6 IC50 (nM) | Nav1.7 IC50 (nM) | Selectivity (Nav1.5/Nav1.8) |
| A-803467 | 10 | 830 | 1,000 | 140 | 83 |
| PF-01247324 | 110 | >30,000 | 2,700 | 8,100 | >270 |
| VX-150 | 29 | 3,500 | 1,200 | 680 | 121 |
Data compiled from various public sources. IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing State-Dependent Inhibition
-
Cell Preparation: Culture HEK293 cells stably expressing human Nav1.8 channels on glass coverslips.
-
Recording Setup: Use a patch-clamp amplifier and a data acquisition system. Perfuse the cells with an external solution containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal pipette solution should contain (in mM): 140 CsF, 1 EGTA, 10 NaCl, and 10 HEPES, adjusted to pH 7.2.
-
Resting State Inhibition:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a short depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a current.
-
Apply the test compound and measure the reduction in peak current amplitude.
-
-
Inactivated State Inhibition:
-
Hold the cell at a depolarized potential (e.g., -70 mV) to induce inactivation.
-
Apply a brief hyperpolarizing pulse to recover a fraction of channels from inactivation, followed by a depolarizing test pulse.
-
Apply the test compound and measure the reduction in peak current amplitude.
-
-
Data Analysis: Calculate the IC50 for each state by fitting the concentration-response data to a Hill equation.
Visualizations
Caption: Logical relationship between core challenges and their consequences.
Caption: Experimental workflow for Nav1.8 inhibitor screening and development.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of species differences in Nav1.8 inhibitor studies.
Frequently Asked Questions (FAQs)
Q1: Why do my Nav1.8 inhibitors show significantly lower potency in rodents compared to human assays?
This is a frequently observed phenomenon known as a "rightward potency shift" and is a major hurdle in the preclinical development of Nav1.8 inhibitors.[1][2][3] The primary reason for this discrepancy lies in the differences in the amino acid sequences of the Nav1.8 protein between humans and rodents.[3][4] These differences can alter the binding affinity of your compound to the channel.
Another contributing factor can be the differences in the electrophysiological properties of the Nav1.8 channel between species. For instance, the inactivation curve of the human Nav1.8 channel exhibits greater voltage dependence in hyperpolarization and is more easily inactivated compared to the rat Nav1.8 channel.[5]
Q2: How can I overcome the issue of species-specific potency of my Nav1.8 inhibitors?
A highly effective strategy is to utilize a "humanized" animal model.[1][2][3][4][6][7] These are typically transgenic rats or mice where the endogenous rodent Scn10a gene (which encodes for Nav1.8) has been replaced with the human SCN10A gene.[7] Studies have demonstrated that the in vitro potency of Nav1.8 inhibitors in dorsal root ganglion (DRG) neurons isolated from these humanized animals aligns well with the potency observed in human-based assays.[1][2] This approach enables a more reliable in vivo assessment of your compound's efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship.[1][2]
Q3: What are the key differences in Nav1.8 expression and function between humans and rodents that I should be aware of?
Beyond the amino acid sequence variations, there are other notable species differences:
-
Expression in DRG Neurons: The proportion of TrkA-positive DRG neurons that express Nav1.8 is higher in humans (69.8 ± 2.0%) compared to mice (50.6 ± 2.0%).[5]
-
Electrophysiological Properties: Human Nav1.8 channels have a more depolarized voltage-dependence of inactivation and exhibit a larger persistent current compared to rodent channels.[8] This suggests that human Nav1.8 channels may have a more substantial influence on sensory neuron firing.[8]
-
Inhibitor Affinity: Some Nav1.8 inhibitors, like A-803467, have a higher affinity for the inactivated state of the human Nav1.8 channel compared to the rat channel.[5]
Q4: What are the recommended in vivo models for testing the efficacy of Nav1.8 inhibitors, especially when using humanized animals?
Several well-established preclinical pain models are suitable for evaluating Nav1.8 inhibitors:
-
Capsaicin-Induced Nocifensive Behaviors: This is a moderate-throughput assay for acute pain where capsaicin is injected into the paw, and nocifensive behaviors like flinching and licking are quantified.[1][2]
-
Complete Freund's Adjuvant (CFA) Model: This model induces inflammatory pain and is used to assess the efficacy of compounds in reducing thermal hyperalgesia.[1][2][6]
-
Spinal Nerve Ligation (SNL) Model: This is a widely used model for neuropathic pain where a spinal nerve is ligated to induce mechanical allodynia.[1][2][6]
Troubleshooting Guides
Problem: My Nav1.8 inhibitor is potent in vitro (human cell lines) but shows no efficacy in wild-type rats.
-
Likely Cause: This is a classic case of a species-specific potency shift. Your compound likely has a much lower affinity for the rat Nav1.8 channel.
-
Troubleshooting Steps:
-
Confirm Target Engagement in Rodents: If possible, perform in vitro electrophysiology on isolated rat DRG neurons to quantify the potency of your inhibitor against the native rat Nav1.8 channel. This will confirm the magnitude of the potency shift.
-
Utilize Humanized Models: The most direct solution is to test your compound in a humanized Nav1.8 rat or mouse model. This will provide a more clinically relevant assessment of in vivo efficacy.[1][2][3][4]
-
Pharmacokinetic Analysis: Ensure that your compound has adequate exposure in the rodent model. Poor pharmacokinetics could also contribute to a lack of efficacy.
-
Problem: I am observing "reverse use-dependence" with my Nav1.8 inhibitor. What does this mean?
-
Explanation: Reverse use-dependence is a phenomenon where the inhibition of the Nav1.8 channel by a compound is reduced with repetitive, short depolarizations. This has been observed with inhibitors like A-887826 and A-803467.[9] This suggests that the inhibitor may have a lower affinity for the open or inactivated states of the channel, and repeated channel activation can lead to the drug unbinding.[9]
-
Experimental Considerations:
-
Be aware of this property when designing your electrophysiology protocols. The frequency of stimulation can impact the observed potency of your compound.
-
This property may have implications for the clinical use of the inhibitor, as the firing frequency of nociceptors can vary in different pain states.
-
Data Presentation
Table 1: Potency of Nav1.8 Inhibitors Across Species and Assay Systems
| Compound | Target | IC50 (nM) | Assay System |
| MSD199 | Human Nav1.8 | 3.4 | HEK293 cells[4] |
| Rodent Nav1.8 | 4826 | HEK293 cells[4] | |
| Humanized Rat Nav1.8 | 5.6 | DRG neurons[4] | |
| A-803467 | Human Nav1.8 | - | - |
| Rat Nav1.8 | Higher IC50 vs. human | [5] | |
| PF-01247324 | Human Nav1.8 | - | Inhibits current in human DRG neurons[6] |
| Rodent Nav1.8 | - | Inhibits current in rodent DRG neurons[6] | |
| Suzetrigine (VX-548) | Human Nav1.8 | Highly selective | [10][11] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology on Isolated DRG Neurons
This protocol is adapted from methodologies used in the evaluation of Nav1.8 inhibitors.[9][12]
-
DRG Neuron Isolation:
-
Euthanize the animal (rat or mouse) in accordance with institutional guidelines.
-
Dissect the dorsal root ganglia and place them in ice-cold, oxygenated DMEM.
-
Treat the ganglia with a digestive enzyme solution (e.g., collagenase/dispase) to dissociate the neurons.
-
Gently triturate the ganglia to obtain a single-cell suspension.
-
Plate the neurons on laminin-coated coverslips and incubate at 37°C in a humidified incubator with 5% CO2.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings from small to medium-sized neurons within 48 hours of plating.
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ.
-
The external solution should contain (in mM): NaCl, Choline-Cl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.
-
The internal pipette solution should contain (in mM): CsF, CsCl, NaCl, EGTA, HEPES, and ATP-Mg, with the pH adjusted to 7.2.
-
To isolate Nav1.8 currents, use a prepulse to inactivate other Nav channels and include channel blockers for potassium and calcium channels in the external solution. For rodent neurons, 300 nM of tetrodotoxin (TTX) can be used to block TTX-sensitive channels.[12]
-
Apply test compounds at varying concentrations via a perfusion system.
-
Record currents using an appropriate amplifier and data acquisition software.
-
Analyze the data to determine the IC50 of the compound.
-
Visualizations
Workflow for addressing species-specific potency of Nav1.8 inhibitors.
Simplified diagram of the role of Nav1.8 in pain signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Humanized NaV1.8 rats overcome cross-species potency shifts in developing novel NaV1.8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Humanized NaV1.8 rats overcome cross-species potency shifts in developing novel NaV1.8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 5. mdpi.com [mdpi.com]
- 6. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cyagen.com [cyagen.com]
- 8. Nav1.8 - Wikipedia [en.wikipedia.org]
- 9. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reactive species modify NaV1.8 channels and affect action potentials in murine dorsal root ganglia neurons - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for Nav1.8-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing guidance on the stability and handling of this potent Nav1.8 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO).[1] Many organic small molecules, including Nav1.8 inhibitors, exhibit good solubility and stability in DMSO.[2] Ensure you are using a fresh, anhydrous grade of DMSO to prevent the introduction of moisture, which can degrade the compound.
Q2: What is the recommended storage condition for this compound solid and in-solution?
A2: The supplier for this compound recommends storing the solid compound at room temperature in the continental US, though this may vary in other locations.[3] For long-term storage of stock solutions in DMSO, it is advisable to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4] For other Nav1.8 inhibitors, stock solutions in DMSO are typically stored at -20°C for up to a month and at -80°C for up to six months.[4]
Q3: My this compound solution appears to have precipitated after dilution in an aqueous buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue with hydrophobic small molecules. To avoid this, it is best to perform serial dilutions in DMSO first to get closer to the final desired concentration.[2] Then, add the final diluted DMSO sample to your aqueous experimental medium with vigorous vortexing. The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent effects on your biological system.
Q4: How can I assess the stability of my this compound solution under my experimental conditions?
A4: To assess the stability of this compound in your specific experimental setup, you can perform a simple stability study. This involves incubating the compound in your experimental buffer at the relevant temperature for various durations. At different time points, the remaining concentration of the intact compound can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Inhibitory Activity | Compound degradation due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light, moisture). | 1. Prepare fresh stock solutions from solid compound. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Store aliquots at -80°C for long-term stability. 4. Protect solutions from light by using amber vials or wrapping tubes in foil. |
| Chemical instability in the experimental buffer (e.g., unfavorable pH). | 1. Check the pH of your experimental buffer and ensure it is within a stable range for the compound (if known). 2. If possible, perform a pilot stability test of this compound in your buffer using HPLC or a functional assay. | |
| Precipitation in Aqueous Solution | Poor solubility of the compound in the aqueous experimental medium. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (be mindful of solvent tolerance of your assay). 3. Consider the use of a non-ionic surfactant like Pluronic F-127 or Tween-80 at a low concentration (e.g., 0.01-0.1%) to improve solubility. |
| Inconsistent Experimental Results | Inaccurate concentration of the working solution due to precipitation or adsorption to plasticware. | 1. Visually inspect solutions for any signs of precipitation before use. 2. Consider using low-adhesion microplates or tubes. 3. Prepare fresh working solutions for each experiment from a validated stock. |
| Variability in solution preparation. | 1. Ensure accurate and consistent pipetting techniques. 2. Use calibrated pipettes. 3. Thoroughly mix solutions after each dilution step. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials: this compound (solid), Anhydrous DMSO, Sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve the appropriate molecular weight in grams in 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol for Assessing Solution Stability using HPLC
-
Objective: To determine the stability of this compound in a specific buffer over time.
-
Materials: Prepared this compound working solution in the buffer of interest, HPLC system with a suitable column (e.g., C18), Mobile phase (e.g., acetonitrile/water gradient), UV detector.
-
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the desired concentration.
-
Immediately after preparation (T=0), inject an aliquot of the solution into the HPLC system and record the peak area corresponding to this compound.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, and analyze it by HPLC.
-
Compare the peak area at each time point to the initial peak area at T=0 to determine the percentage of the compound remaining.
-
Signaling and Degradation Pathway of Nav1.8
The functional expression and degradation of the Nav1.8 channel are regulated by several proteins. Understanding this pathway can provide context for the effects of inhibitors and potential mechanisms of cellular response.
Caption: Intracellular trafficking and degradation pathway of the Nav1.8 sodium channel.
Experimental Workflow for Testing this compound Efficacy
This workflow outlines the key steps for evaluating the inhibitory effect of this compound on Nav1.8 channels expressed in a cellular system.
Caption: A typical experimental workflow for assessing the potency of this compound.
References
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nav1.8 inhibitors. This resource provides practical guidance on identifying, understanding, and mitigating off-target effects to enhance the safety and efficacy of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects of Nav1.8 inhibitors?
A1: The most significant off-target effects stem from a lack of selectivity against other voltage-gated sodium channel (Nav) isoforms.[1] Due to high sequence homology among Nav channels, inhibitors can inadvertently block isoforms crucial for normal physiological function.[2] Key off-targets include:
-
Nav1.5: The primary cardiac sodium channel. Inhibition can lead to arrhythmias and negative inotropy (reduced heart muscle contraction).[3]
-
Nav1.7: Another important pain target. While co-inhibition might be desirable in some contexts, unintended modulation can complicate the interpretation of efficacy studies.
-
CNS-expressed Nav channels (e.g., Nav1.1, Nav1.2, Nav1.3): Inhibition can lead to central nervous system side effects like dizziness, confusion, or motor impairment.[4][5]
Q2: Why is selectivity against Nav1.5 so critical?
A2: Nav1.5 is responsible for the rapid depolarization phase of the cardiac action potential.[3] Blocking this channel can slow cardiac conduction, leading to QRS widening on an electrocardiogram (ECG), and potentially life-threatening arrhythmias.[3] Therefore, a high degree of selectivity for Nav1.8 over Nav1.5 is a primary goal in developing safe Nav1.8 inhibitors.
Q3: Can a Nav1.8 inhibitor with a clean in vitro selectivity profile still cause off-target effects in vivo?
A3: Yes. Several factors can contribute to this discrepancy:
-
Metabolites: The in vivo metabolism of a compound can produce metabolites with different selectivity profiles than the parent drug.
-
Pharmacokinetics: High drug concentrations at off-target sites, even with good in vitro selectivity, can lead to significant off-target engagement.
-
Complex Biology: The in vivo environment is more complex than a cellular assay. For example, some Nav1.8 inhibitors have been shown to affect cardiac ganglionated plexi, indirectly leading to cardiac effects even without directly blocking Nav1.5 in cardiomyocytes.[6][7]
Q4: What are some emerging strategies to improve Nav1.8 selectivity?
A4: Beyond traditional medicinal chemistry approaches, novel strategies are being explored:
-
Targeted Protein Degradation: Creating heterobifunctional molecules (like UbiquiNaV) that link a Nav1.8-selective binding module to an E3 ubiquitin ligase can induce the specific degradation of Nav1.8 channels, rather than just blocking them.[8][9] This offers a potentially more durable and selective mode of action.
-
Antisense Oligonucleotides: These molecules can be designed to specifically reduce the expression of the SCN10A gene, which encodes Nav1.8, thereby decreasing the number of channels available for activation.[2]
Troubleshooting Guide
Problem 1: My lead compound shows Nav1.5 activity in a counter-screen. What are my next steps?
| Possible Cause | Suggested Action |
| Lack of Intrinsic Selectivity | Perform structure-activity relationship (SAR) studies to identify moieties contributing to Nav1.5 binding. Modify the chemical scaffold to enhance selectivity for Nav1.8. |
| State-Dependent Binding | Characterize the state-dependence of binding to both Nav1.8 and Nav1.5. Many Nav inhibitors preferentially bind to the inactivated state of the channel.[1] Optimizing for Nav1.8-specific states can improve selectivity. |
| Assay Artifact | Confirm the finding in an orthogonal assay. For example, if the initial hit was from a fluorescence-based assay, validate it using manual or automated patch-clamp electrophysiology. |
Problem 2: In vivo studies show unexpected cardiovascular effects (e.g., hypotension, QRS widening) despite good in vitro selectivity over Nav1.5.
| Possible Cause | Suggested Action |
| Off-target Activity on Other Ion Channels | Screen the compound against a broad panel of cardiac ion channels (e.g., hERG, Cav1.2). Some effects may be multifactorial, involving both Nav and calcium channels.[3] |
| Active Metabolites | Profile the metabolites of your compound and test their selectivity. If an active metabolite is identified, consider strategies to block its formation through chemical modification. |
| Effects on Cardiac Ganglionated Plexi | The compound may be modulating autonomic input to the heart by acting on Nav1.8 expressed in intracardiac neurons.[6][7] This is a complex issue and may require specialized in vivo models to dissect. |
| "Reverse Use-Dependence" | Some Nav1.8 inhibitors show a phenomenon where inhibition is relieved by high-frequency stimulation.[10] This could lead to complex and unexpected effects during physiological firing rates in vivo. This property should be screened for and designed against.[10] |
Quantitative Data: Inhibitor Selectivity Profiles
The table below summarizes publicly available selectivity data for representative Nav1.8 inhibitors. This data is intended for comparative purposes; absolute values can vary based on experimental conditions.
| Compound | Nav1.8 IC50 (nM) | Selectivity vs. Nav1.5 (> fold) | Selectivity vs. Nav1.7 (> fold) | Notes |
| A-803467 | ~10 | >100-fold | >100-fold | Potent and selective tool compound, but has shown some effects on other Nav channels at higher concentrations (>1µM).[2] |
| PF-01247324 | ~28 | >100-fold | Not specified | Orally bioavailable compound shown to reduce excitability in rat and human DRG neurons.[11] |
| VX-548 (Suzetrigine) | Not specified | ~30,000 to 40,000-fold | Not specified | Recently approved for acute pain; high selectivity is a key feature.[12][13] |
| Compound 2c (from Pan et al.) | ~50 | >200-fold | >200-fold | Demonstrates high selectivity against Nav1.1, Nav1.5, and Nav1.7.[14] |
Key Experimental Protocols
Protocol 1: Assessing Nav Channel Selectivity using Automated Patch-Clamp Electrophysiology
-
Cell Lines: Use stable cell lines expressing the human Nav channel isoforms of interest (e.g., hNav1.8, hNav1.5, hNav1.7).
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).
-
-
Voltage Protocol:
-
Hold cells at a resting potential where the channels are in a closed state (e.g., -120 mV).
-
Apply a depolarizing pulse to elicit a peak sodium current (e.g., to 0 mV for 20 ms).
-
To assess state-dependent block, use a pre-pulse to a voltage that induces inactivation (e.g., -70 mV) before the test pulse.
-
-
Data Acquisition:
-
Establish a stable baseline current.
-
Apply increasing concentrations of the test compound.
-
Measure the peak inward current at each concentration.
-
-
Analysis:
-
Calculate the percentage of current inhibition at each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value for each channel subtype.
-
Selectivity is determined by the ratio of IC50 values (e.g., IC50 Nav1.5 / IC50 Nav1.8).
-
Visualized Workflows and Pathways
Below are diagrams illustrating key workflows and concepts in minimizing off-target effects of Nav1.8 inhibitors.
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Decision tree for troubleshooting in vivo toxicity.
Caption: Potential pathways for cardiac off-target effects.
References
- 1. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antisense-Mediated Knockdown of NaV1.8, but Not NaV1.9, Generates Inhibitory Effects on Complete Freund's Adjuvant-Induced Inflammatory Pain in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 5. Clinical Trial Builds Upon Yale Studies to Provide Proof-of-Concept that Subtype-specific Sodium Channel Blockers can Reduce Pain in Humans < Yale School of Medicine [medicine.yale.edu]
- 6. Blockade of NaV1.8 Increases the Susceptibility to Ventricular Arrhythmias During Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Blockade of NaV1.8 Increases the Susceptibility to Ventricular Arrhythmias During Acute Myocardial Infarction [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Inhibition of NaV1.8 with VX-548 for Acute Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Is Nav1.8-specific inhibition the only path? Preferential Nav blockers offer a compelling alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nav1.8 inhibitors, specifically addressing the phenomenon of "reverse use-dependence."
Frequently Asked Questions (FAQs)
Q1: What is "reverse use-dependence" in the context of Nav1.8 inhibitors?
A1: Reverse use-dependence is a pharmacological phenomenon where the inhibitory effect of a compound on Nav1.8 channels decreases with repeated channel activation.[1][2] This is in contrast to traditional use-dependence, where the block increases with channel activity.[1][2] This behavior is crucial to consider during drug development, as it may impact the efficacy of an inhibitor during physiological firing of nociceptors.[3]
Q2: Which Nav1.8 inhibitors are known to exhibit reverse use-dependence?
A2: Several Nav1.8 inhibitors have been reported to show reverse use-dependence. A notable example is A-887826, which demonstrates a significant relief of inhibition with repetitive short depolarizations.[3] The clinical candidates VX-150 and VX-548 (suzetrigine) also exhibit this property, suggesting it might be a feature of certain chemical scaffolds targeting Nav1.8.[4][5]
Q3: What is the proposed mechanism behind reverse use-dependence of Nav1.8 inhibitors?
A3: The mechanism is linked to the state-dependent binding of the inhibitor to the Nav1.8 channel.[2] Inhibitors exhibiting reverse use-dependence often have a much higher affinity for the resting or closed state of the channel compared to the open or inactivated states.[5] During repetitive depolarization, the channel spends more time in the open and inactivated states, leading to inhibitor dissociation and a reduction in the overall block.[5]
Q4: How does reverse use-dependence affect the potential therapeutic efficacy of a Nav1.8 inhibitor?
A4: Reverse use-dependence could potentially limit the therapeutic efficacy of a Nav1.8 inhibitor in conditions of high-frequency neuronal firing, such as in chronic pain states.[3] During intense pain signaling, nociceptors fire at high frequencies. An inhibitor that becomes less effective under these conditions might not provide adequate pain relief. Therefore, characterizing the use-dependence profile of a Nav1.8 inhibitor is a critical step in its preclinical evaluation.
Q5: Are there Nav1.8 inhibitors that do not show reverse use-dependence?
A5: Yes. The degree of reverse use-dependence can vary between different inhibitors and is dependent on their specific binding kinetics and the voltage-dependence of their dissociation from the channel. For instance, while some compounds show strong reverse use-dependence, others may have kinetic profiles that minimize this effect under physiological conditions. The development of inhibitors with minimal reverse use-dependence is an active area of research.
Troubleshooting Guide: Electrophysiological Characterization of Reverse Use-Dependence
This guide provides troubleshooting for common issues encountered during whole-cell voltage-clamp experiments designed to assess the reverse use-dependence of Nav1.8 inhibitors.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak Nav1.8 current expression | - Poor cell health or viability.- Inefficient transfection of Nav1.8 channels in the expression system.- Suboptimal culture conditions. | - Ensure cells are healthy and in the logarithmic growth phase before transfection.- Optimize transfection protocol (e.g., DNA/reagent ratio, incubation time).- Use cell lines with high transfection efficiency.- Supplement culture medium with appropriate factors if using primary neurons.[6] |
| Unstable recordings (seal loss, high leak current) | - Poor giga-seal formation.- Pipette drift or movement.- Cell membrane instability. | - Use high-quality borosilicate glass for pipettes and fire-polish the tips.- Ensure the recording chamber is free of vibrations.- Apply gentle suction to form the seal and wait for it to stabilize before breaking in.- Use a pipette solution with an osmolarity that matches the intracellular environment.[7] |
| Inconsistent drug effect or poor reproducibility | - Inaccurate drug concentration.- Incomplete solution exchange.- Drug adsorption to tubing.- Time-dependent changes in cell properties (rundown). | - Prepare fresh drug solutions daily and protect from light if necessary.- Ensure the perfusion system allows for rapid and complete solution exchange.- Use low-adsorption tubing for the perfusion system.- Monitor key channel parameters (e.g., peak current, inactivation kinetics) in control conditions throughout the experiment to check for rundown. |
| Difficulty in observing reverse use-dependence | - Inappropriate voltage protocol.- Low stimulation frequency.- Holding potential is not optimal for observing state-dependent block. | - Use a train of short depolarizing pulses (e.g., 10-20 Hz) to mimic physiological firing rates.[3]- Vary the holding potential to assess the block of different channel states (resting vs. inactivated).- Ensure the duration of the depolarizing pulses is sufficient to induce channel opening and inactivation. |
| High series resistance affecting voltage clamp quality | - Large cell size or high current amplitude.- Clogged pipette tip. | - Use series resistance compensation (typically 70-80%).- Monitor series resistance throughout the experiment and discard recordings if it changes significantly.- Use larger-bore pipettes for larger cells, but be mindful of increased capacitance. |
Experimental Protocols
Protocol 1: Assessing Reverse Use-Dependence using a Voltage-Clamp Pulse Train
This protocol is designed to measure the change in Nav1.8 current inhibition during a high-frequency train of depolarizing pulses.
1. Cell Preparation:
-
Culture cells expressing human Nav1.8 channels (e.g., HEK293 or CHO cells) or primary dorsal root ganglion (DRG) neurons.
-
For primary neurons, isolate DRGs and culture them for 24-48 hours before recording.[6]
2. Electrophysiology Setup:
-
Use a whole-cell patch-clamp setup with an amplifier and data acquisition system.
-
Perfuse the recording chamber with an external solution containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Use an internal pipette solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH). Cesium is used to block potassium channels.
3. Voltage-Clamp Protocol:
-
Establish a stable whole-cell recording with a giga-seal (>1 GΩ) and low series resistance (<10 MΩ).
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.
-
Apply a train of short depolarizing pulses (e.g., to 0 mV for 5 ms) at a high frequency (e.g., 10 or 20 Hz) for a duration of 5-10 seconds.
-
Record the peak inward sodium current for each pulse in the train.
4. Data Analysis:
-
Apply the Nav1.8 inhibitor at the desired concentration and repeat the voltage-clamp protocol.
-
Measure the peak current of the first pulse in the train (representing the initial block) and the peak current of the last pulse in the train (representing the block after repetitive stimulation).
-
Calculate the percentage of inhibition for the first and last pulses. A decrease in inhibition from the first to the last pulse indicates reverse use-dependence.
-
Plot the normalized peak current against the pulse number to visualize the development of reverse use-dependence.
Workflow for Assessing Reverse Use-Dependence
Data Presentation
Table 1: IC50 Values of Selected Nav1.8 Inhibitors
This table summarizes the half-maximal inhibitory concentration (IC50) values for several Nav1.8 inhibitors under different experimental conditions. Note that IC50 values can vary depending on the holding potential, which influences the channel state.
| Inhibitor | Human Nav1.8 IC50 (nM) | Holding Potential (mV) | Cell Type | Reference |
| A-803467 | 8 | -70 | HEK293 | [8] |
| A-887826 | 11 | Not Specified | Not Specified | [9] |
| VX-150 (active metabolite) | 15 | Not Specified | Not Specified | [5] |
| VX-548 (suzetrigine) | 0.27 | Not Specified | Not Specified | [5] |
| PF-01247324 | 196 | Not Specified | Recombinant hNav1.8 | [9] |
| Compound 3 (Pfizer) | 190 | V0.5 of inactivation | Recombinant hNav1.8/β1 | [10] |
| Compound 13 (Pfizer) | 190 | V0.5 of inactivation | Recombinant hNav1.8/β1 | [10] |
| Compound 18 (Pfizer) | 260 | V0.5 of inactivation | Recombinant hNav1.8/β1 | [10] |
Signaling Pathways
Nav1.8 Modulation in Nociceptive Neurons
Nav1.8 channel activity is modulated by various intracellular signaling pathways that are often activated in response to inflammatory mediators, contributing to peripheral sensitization and pain.
This diagram illustrates how inflammatory mediators can activate G-protein coupled receptors, leading to the activation of Protein Kinase C (PKC) and Protein Kinase A (PKA).[11] These kinases can then phosphorylate the Nav1.8 channel, leading to an increase in sodium current and nociceptor hyperexcitability.[11] Additionally, the protein p11 (S100A10) can interact with Nav1.8 to promote its trafficking to the cell membrane, further increasing channel density and neuronal excitability.[11]
References
- 1. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. string-db.org [string-db.org]
- 5. Virtual Labs [virtual-labs.github.io]
- 6. sophion.com [sophion.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nav1.8 - Wikipedia [en.wikipedia.org]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for establishing and troubleshooting robust Nav1.8 assays. Navigate through our detailed FAQs, troubleshooting guides, and experimental protocols to optimize your cell line selection and experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are recommended for stable and robust Nav1.8 expression?
A1: For robust and reproducible Nav1.8 assays, commercially available stably transfected cell lines are highly recommended. Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are the most commonly used backgrounds. These cell lines are often co-transfected with the β1 subunit (SCN1B) to ensure proper channel trafficking and function.[1][2][3] Some providers also offer cell lines co-expressing the β3 subunit.[4]
Q2: Why is co-expression of β subunits important for Nav1.8 assays?
A2: Co-expression of auxiliary β subunits, such as β1 or β3, is crucial for the functional expression of Nav1.8 channels.[2][3][5] These subunits play a significant role in modulating channel gating properties, cell surface expression, and trafficking from the endoplasmic reticulum to the plasma membrane.[5] Assays using cell lines without β subunits may exhibit lower current densities and altered biophysical properties.
Q3: What are the key differences between manual and automated patch clamp for Nav1.8 assays?
A3: Manual patch clamp offers high data quality and flexibility for detailed biophysical and pharmacological characterization. However, it is low-throughput and operator-dependent. Automated patch clamp (APC) platforms, such as QPatch and Qube, provide higher throughput suitable for screening campaigns.[1][2] While APC systems can sometimes have lower seal success rates or smaller current amplitudes, optimization of cell preparation and the use of multi-hole recording plates can overcome these limitations.[6]
Q4: Can I use fluorescence-based assays for high-throughput screening of Nav1.8 modulators?
A4: Yes, fluorescence-based assays, such as those using membrane potential sensitive dyes (e.g., FRET-based assays) on platforms like the Fluorometric Imaging Plate Reader (FLIPR), are well-suited for high-throughput screening (HTS) of Nav1.8 modulators.[3][7][8] These assays measure changes in membrane potential upon channel activation or inhibition and can be optimized to identify both state- and use-dependent compounds.[7][9]
Q5: What is the role of p11 in Nav1.8 channel function?
A5: p11 (also known as S100A10) is an accessory protein that has been shown to be a permissive factor for the functional expression of Nav1.8.[5] It directly binds to the N-terminus of Nav1.8 and promotes its translocation to the plasma membrane, thereby increasing current density.[5][10][11] This interaction is specific to Nav1.8 and is not observed with other Nav subtypes like Nav1.7 and Nav1.9.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Nav1.8 Current Density | 1. Poor cell health or viability.2. Suboptimal cell culture conditions.3. Low passage number or overly confluent cells.4. Inefficient transfection (for transient expression).5. Mycoplasma contamination. | 1. Ensure optimal cell handling and use cells with high viability.2. Culture cells according to the vendor's protocol, including recommended media and supplements.3. Use cells within the recommended passage number range.4. Optimize transfection protocol and consider using a stable cell line.5. Regularly test for and eliminate mycoplasma contamination. |
| Low Seal Resistance in Patch Clamp | 1. Poor cell condition.2. Debris in the extracellular solution or on the patch pipette.3. Incorrect pipette size or shape.4. Suboptimal extracellular solution composition. | 1. Use healthy, non-confluent cells.2. Filter all solutions and ensure a clean recording environment.3. Use high-quality borosilicate glass pipettes with a resistance of 2-5 MΩ.4. Ensure the osmolarity and ionic composition of the extracellular solution are optimized for the cell line. |
| High Assay Variability in Fluorescence Assays | 1. Uneven cell seeding.2. Dye loading variability.3. Phototoxicity or dye bleaching.4. Inconsistent compound addition. | 1. Ensure a single-cell suspension and optimize seeding density for a confluent monolayer.2. Optimize dye concentration and incubation time. Ensure consistent temperature during loading.3. Minimize exposure to excitation light and use appropriate filter sets.4. Use automated liquid handlers for precise and consistent compound addition. |
| Difficulty Expressing Functional Nav1.8 | 1. Nav1.8 is notoriously difficult to express in some heterologous systems.2. Absence of necessary auxiliary subunits or interacting proteins. | 1. Use a validated stable cell line from a commercial vendor.[1][2]2. Ensure the cell line co-expresses the β1 or β3 subunit.[2][4]3. For some cell lines, the expression of p11 may be beneficial.[5] |
Data Summary Tables
Table 1: Comparison of Commercially Available Nav1.8 Stable Cell Lines
| Cell Line | Host Cell | Co-expressed Subunits | Validation Platform(s) | Reported Seal Success Rate (QPatch) | V0.5 of Activation | V0.5 of Inactivation | Provider |
| CHO-Nav1.8 | CHO-K1 | SCN1B (β1) | Manual Patch Clamp, QPatch, Qube | 94%[1] | -11.3 mV[2] | -49.4 mV[2] | InSCREENex |
| rNav1.8-ND7/23 | ND7/23 | None | Whole-cell Patch Clamp | Not Reported | -9.4 mV[12] | -49.5 mV (slow)[12] | MilliporeSigma |
| CHO Nav1.8/β3 | CHO | SCN3B (β3) | Manual and Automated Patch Clamp | Not Reported | Not Reported | -72.52 mV[4] | B'SYS |
| hNav1.8-HEK293 | HEK293 | SCN1B (β1) | FLIPR, Electrophysiology | Not Reported | Not Reported | Not Reported | Multiple Vendors |
Table 2: Pharmacological Profile of Nav1.8 in Different Assay Systems
| Compound | Assay Type | Cell Line | IC50 | Reference |
| Tetracaine | Manual Patch Clamp | rNav1.8-ND7/23 | 12.5 µM | [13] |
| Tetracaine | Automated Patch Clamp | CHO Nav1.8/β3 | ~10 µM | [4] |
| Suzetrigine (VX-548) | Automated Patch Clamp (Qube) | Not specified | 0.68 nM | [14] |
| A-803467 | Manual Patch Clamp | HEK293 | 80 nM | Mentioned in multiple sources |
| PF-01247324 | Electrophysiology | Human DRG neurons | State- and frequency-dependent | [15] |
Experimental Protocols
Manual Patch Clamp Electrophysiology
-
Cell Preparation:
-
Seed cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
-
Perfuse the chamber with an extracellular solution containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 Glucose, adjusted to pH 7.4 with NaOH. To isolate Nav1.8 currents, add 300 nM Tetrodotoxin (TTX) to block TTX-sensitive sodium channels.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
The intracellular solution should contain (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
-
Recording:
-
Obtain a gigaohm seal (>1 GΩ) on a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -100 mV.
-
Apply voltage protocols to elicit Nav1.8 currents. For activation curves, use depolarizing steps from -80 mV to +60 mV in 10 mV increments. For steady-state inactivation, use a prepulse to various potentials before a test pulse to 0 mV.
-
Automated Patch Clamp (e.g., QPatch)
-
Cell Preparation:
-
Culture cells to 70-90% confluency.
-
Wash cells with a cation-free solution and detach using an enzyme-free dissociation reagent.
-
Resuspend the cells in the extracellular solution at a concentration of 1-2 million cells/mL.
-
Allow the cells to recover for at least 30 minutes.
-
-
Assay Protocol:
-
Use multi-hole QPlates to increase the probability of obtaining good seals and larger currents.[6]
-
Prime the system with extracellular and intracellular solutions.
-
Load the cell suspension.
-
Initiate the automated patch clamp protocol, which includes cell capture, sealing, whole-cell formation, and application of voltage protocols and compound solutions.
-
Data is typically acquired and analyzed using the instrument's software.
-
Fluorescence-Based Membrane Potential Assay (FLIPR)
-
Cell Preparation:
-
Seed cells in 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer after 24-48 hours.[16]
-
On the day of the assay, remove the culture medium.
-
-
Dye Loading:
-
Prepare a loading buffer containing a membrane potential-sensitive dye (e.g., a FRET-based dye pair) in a physiological salt solution.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Assay:
-
Place the plate in the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add test compounds and incubate for a defined period.
-
Add an agonist (e.g., veratridine or deltamethrin) to activate Nav1.8 channels and record the change in fluorescence.
-
Analyze the data to determine the effect of the test compounds on the agonist-induced depolarization.
-
Visualizations
References
- 1. Nav1.8 Cell Line | Stable CHO Cells for Pain Research & Nav1.7 [inscreenex.de]
- 2. Nav1.8 Cell Line | Validated Stable CHO Cells for Pain Research [inscreenex.de]
- 3. A high-capacity membrane potential FRET-based assay for NaV1.8 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bsys.ch [bsys.ch]
- 5. The trafficking of NaV1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metrionbiosciences.com [metrionbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the pharmacological properties of rat Na(V)1.8 with rat Na(V)1.2a and human Na(V)1.5 voltage-gated sodium channel subtypes using a membrane potential sensitive dye and FLIPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nav1.8 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. sophion.com [sophion.com]
- 15. mdpi.com [mdpi.com]
- 16. Development of a high-throughput fluorescent no-wash sodium influx assay - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the common challenge of poor oral pharmacokinetics associated with Nav1.8 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the role of Nav1.8 in pain signaling?
A1: The voltage-gated sodium channel Nav1.8 plays a critical role in the transmission of pain signals.[1] It is predominantly expressed in peripheral nociceptive neurons, which are specialized sensory neurons that detect painful stimuli.[1][2] Nav1.8 is responsible for the rising phase of the action potential in these neurons, essentially enabling the propagation of the pain signal from the periphery to the central nervous system.[3] Because of its specific location and function, selectively inhibiting Nav1.8 is a promising strategy for developing non-addictive analgesics.[1][4]
Q2: What are the primary causes of poor oral pharmacokinetics in small-molecule Nav1.8 inhibitors?
A2: The poor oral bioavailability of many Nav1.8 inhibitors, like many new chemical entities, stems from a combination of physicochemical and biological barriers.[5][6] The most common causes are:
-
Low Aqueous Solubility : Many potent inhibitors are highly lipophilic and do not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.[6][7] Over 70% of new drug candidates in development pipelines are afflicted by poor aqueous solubility.[8]
-
Poor Membrane Permeability : The drug may not efficiently pass through the intestinal epithelium to enter the bloodstream. This can be due to molecular size, excessive hydrogen bonding capacity, or other structural features.[9][10]
-
Extensive First-Pass Metabolism : After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation.[11] In the liver, enzymes (like Cytochrome P450s) can extensively metabolize the drug, reducing the amount of active compound that reaches the rest of the body.[12][13]
Q3: What are the major formulation strategies to enhance the oral bioavailability of poorly soluble drugs?
A3: Several formulation strategies can be employed to overcome solubility and dissolution rate limitations.[14] Key approaches include:
-
Particle Size Reduction : Micronization or nanocrystal technology increases the surface area of the drug, which can enhance the dissolution rate according to the Noyes-Whitney equation.[8][15]
-
Amorphous Solid Dispersions (ASDs) : Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can increase its apparent solubility and dissolution rate.[5][9] ASDs are a mainstream approach for improving the bioavailability of poorly soluble compounds.[5]
-
Lipid-Based Drug Delivery Systems (LBDDS) : Formulating the drug in oils, surfactants, and co-solvents can improve solubilization in the GI tract.[15] Self-emulsifying drug delivery systems (SEDDS) are a common example, forming fine emulsions upon contact with gastrointestinal fluids.[14]
-
Complexation : Using agents like cyclodextrins to form inclusion complexes can shield the hydrophobic drug molecule and enhance its solubility in water.[8][15]
Q4: Can chemical modification, such as a prodrug strategy, be used to improve absorption?
A4: Yes, a prodrug approach is a powerful strategy for overcoming pharmacokinetic barriers like poor permeability or solubility.[16][17] A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions.[16] This strategy can be used to:
-
Enhance Permeability : By masking polar functional groups (like carboxylic acids or amines) with lipophilic promoieties, a prodrug can more easily cross the intestinal membrane.[17][18] These promoieties are later cleaved to release the active drug.
-
Increase Solubility : Conversely, hydrophilic promoieties (like phosphates or amino acids) can be attached to a poorly soluble drug to improve its dissolution in the gut.[19]
Troubleshooting Guides
Problem: My lead Nav1.8 inhibitor shows very low (<10%) oral bioavailability in preclinical species. How do I determine the cause and find a solution?
This guide provides a systematic workflow to diagnose and address the root cause of poor oral bioavailability.
Step 1: Diagnose the Rate-Limiting Factor
Q: How do I test the aqueous solubility of my compound? A: Perform a kinetic solubility assay . This high-throughput method is suitable for early drug discovery.[20] It involves adding a concentrated DMSO stock solution of your compound to an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) and detecting undissolved precipitate, often through nephelometry (light scattering) or UV spectroscopy after filtration.[20] A solubility goal for discovery compounds is often >60 µg/mL.[20]
Q: How can I assess the membrane permeability of my inhibitor? A: An in vitro Caco-2 permeability assay is the industry standard.[21] Caco-2 cells are human colorectal adenocarcinoma cells that form a monolayer mimicking the intestinal epithelium.[21] The rate at which your compound travels from the apical (gut) side to the basolateral (blood) side provides an apparent permeability coefficient (Papp). A low Papp value suggests poor absorption. Comparing transport in both directions can also indicate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[21]
Q: How do I determine if my compound is susceptible to high first-pass metabolism? A: Use an in vitro metabolic stability assay with liver microsomes . Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[12] By incubating your compound with liver microsomes (from preclinical species or humans) and monitoring its disappearance over time, you can determine its intrinsic clearance rate. A high clearance rate suggests the compound is likely to undergo significant first-pass metabolism in the liver.[11]
Data Presentation
The table below illustrates how different formulation strategies could hypothetically improve the pharmacokinetic parameters of a lead Nav1.8 inhibitor ("Cmpd-X") with baseline poor oral bioavailability.
| Formulation Strategy | Aqueous Solubility (pH 6.8) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | In Vivo Oral Bioavailability (F%) in Rat | Primary Mechanism of Enhancement |
| Unformulated Cmpd-X | < 1 µg/mL | 0.5 | < 5% | - |
| Micronization | 1 µg/mL (dissolves faster) | 0.5 | 15% | Increases surface area for faster dissolution.[15] |
| Amorphous Solid Dispersion | 50 µg/mL (apparent) | 0.5 | 45% | Stabilizes drug in a higher energy, more soluble amorphous state.[9] |
| Lipid-Based (SEDDS) | > 100 µg/mL (in micelle) | 0.5 | 60% | Solubilizes the drug in lipidic vehicles, bypassing dissolution.[14] |
| Prodrug Modification | < 1 µg/mL | 8.0 | 55% | Increases lipophilicity to enhance passive diffusion across the membrane.[17] |
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay (Nephelometry)
-
Preparation : Prepare a 10 mM stock solution of the test compound in 100% DMSO. Prepare phosphate-buffered saline (PBS) at pH 7.4.
-
Compound Addition : In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of PBS to achieve a final concentration of 100 µM. Mix vigorously for 1-2 hours at room temperature.
-
Measurement : Measure the turbidity of the solution in each well using a nephelometer. A blank (2 µL DMSO in 198 µL PBS) and a highly soluble control compound should be run in parallel.
-
Data Analysis : The light-scattering signal is proportional to the amount of undissolved precipitate. The concentration at which significant light scattering is first observed is reported as the kinetic solubility.[20]
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture : Culture Caco-2 cells on permeable Transwell® filter inserts for 21-25 days until a confluent, differentiated monolayer is formed. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).
-
Assay Buffer : Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with pH adjusted to 7.4.
-
Permeability Measurement (A to B) :
-
Wash the cell monolayers with warm transport buffer.
-
Add the test compound (e.g., at 10 µM) to the apical (A) donor compartment.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) receiver compartment. Replace the removed volume with fresh buffer.
-
-
Sample Analysis : Quantify the concentration of the compound in the donor and receiver samples using LC-MS/MS.
-
Calculation : Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.[22]
-
Run low and high permeability control compounds (e.g., ranitidine and metoprolol) to validate the assay.[22]
-
Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Reagents : Obtain pooled liver microsomes (e.g., rat or human) and an NADPH-regenerating system.
-
Incubation : Prepare an incubation mixture in a 96-well plate containing phosphate buffer (pH 7.4), the test compound (e.g., 1 µM), and liver microsomes (e.g., 0.5 mg/mL).
-
Reaction Initiation : Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Time Points : At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Analysis : Centrifuge the plate to precipitate proteins. Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis : Plot the natural log of the percentage of compound remaining versus time. The slope of the linear portion of this curve gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693 / k). This can be used to calculate intrinsic clearance.
References
- 1. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 6. pharmamanufacturing.com [pharmamanufacturing.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. First pass effect - Wikipedia [en.wikipedia.org]
- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Modern Prodrug Design for Targeted Oral Drug Delivery [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Prodrug strategies for enhancing the percutaneous absorption of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Application of Method Suitability for Drug Permeability Classification - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two selective Nav1.8 inhibitors, Nav1.8-IN-11 and A-803467, in preclinical models of pain. While A-803467 is a well-characterized tool compound, this compound represents a novel investigational molecule with a distinct chemical scaffold. This document aims to provide an objective analysis of their performance based on available experimental data to inform research and drug development decisions.
Executive Summary
Both this compound and A-803467 are potent and selective inhibitors of the voltage-gated sodium channel Nav1.8, a key target in pain signaling.[1][2] A-803467 has demonstrated significant efficacy in attenuating neuropathic and inflammatory pain in various animal models.[1][3] However, its utility in chronic studies is limited by poor oral pharmacokinetics.[4] this compound, a more recent compound, exhibits a comparable in vitro potency and selectivity profile to A-803467 but has been optimized for improved oral bioavailability, enabling more robust in vivo efficacy studies following oral administration.
Data Presentation
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | IC₅₀ (nM) | Selectivity vs. Other Nav Channels | Reference |
| A-803467 | Human Nav1.8 | Electrophysiology (inactivated state) | 8 | >100-fold vs. hNav1.2, 1.3, 1.5, 1.7 | [3] |
| Human Nav1.8 | Electrophysiology (resting state) | 79 | [3] | ||
| Rat Nav1.8 | Electrophysiology | 45 ± 5 | [3] | ||
| Rat DRG TTX-R currents | Electrophysiology | 140 | [3] | ||
| This compound (Compound 13) | Human Nav1.8 | FRET | 0.03 µM (30 nM) | >100-fold vs. TTX-S channels | [4] |
| Rat DRG TTX-R currents | Electrophysiology | 0.18 µM (180 nM) | [4] |
Table 2: In Vivo Efficacy in Preclinical Pain Models
| Compound | Pain Model | Species | Route of Administration | Efficacy | Reference |
| A-803467 | Spinal Nerve Ligation (Neuropathic) | Rat | i.p. | ED₅₀ = 47 mg/kg | [3] |
| Chronic Constriction Injury (Neuropathic) | Rat | i.p. | ED₅₀ = 85 mg/kg | [3] | |
| Complete Freund's Adjuvant (Inflammatory) | Rat | i.p. | ED₅₀ = 41 mg/kg (thermal hyperalgesia) | [3] | |
| This compound (Compound 13) | Tibial Nerve Transection (Neuropathic) | Rat | p.o. | Significant reversal of mechanical allodynia at 40 mg/kg | [4] |
Table 3: Pharmacokinetic Properties
| Compound | Species | Route of Administration | Bioavailability (%) | Key Findings | Reference |
| A-803467 | Preclinical species | Not specified | Poor | Poor oral pharmacokinetics noted as a limitation. | [1][4] |
| This compound (Compound 13) | Rat | p.o. | Good | Readily crosses the blood-brain barrier. | [4] |
Signaling Pathway and Experimental Workflow
Caption: Role of Nav1.8 in nociceptive signaling and point of intervention for selective inhibitors.
Caption: Workflow for in vitro electrophysiological evaluation of Nav1.8 inhibitors.
Experimental Protocols
In Vitro Electrophysiology (Whole-Cell Patch Clamp)
-
Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing recombinant human Nav1.8 channels or primary dorsal root ganglion (DRG) neurons isolated from rats.[3]
-
Recording: Whole-cell voltage-clamp recordings are performed. To assess state-dependent inhibition, holding potentials are set to levels that favor either the resting or inactivated state of the channel (e.g., -100 mV for resting and -40 mV for half-maximal inactivation of hNav1.8).[3]
-
Protocol: Cells are depolarized with voltage steps to elicit Nav1.8 currents. Baseline currents are recorded before the application of the test compound. The compound is then perfused into the bath at various concentrations, and the resulting inhibition of the sodium current is measured to determine the IC₅₀ value.[3]
In Vivo Neuropathic Pain Models
-
Spinal Nerve Ligation (SNL): In anesthetized rats, the L5 and L6 spinal nerves are tightly ligated. This procedure induces mechanical allodynia, a painful response to a normally non-painful stimulus.[3]
-
Chronic Constriction Injury (CCI): The sciatic nerve is loosely ligated at four locations, leading to the development of mechanical allodynia and thermal hyperalgesia.[3]
-
Tibial Nerve Transection (TNT): The tibial nerve, a branch of the sciatic nerve, is transected to induce neuropathic pain behaviors.[4]
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold in response to the application of filaments of increasing force is determined before and after drug administration.[3][4]
In Vivo Inflammatory Pain Model
-
Complete Freund's Adjuvant (CFA): CFA is injected into the plantar surface of the rat hind paw, inducing a localized inflammatory response characterized by thermal hyperalgesia and mechanical allodynia.[3]
-
Behavioral Testing: Thermal hyperalgesia is measured by assessing the latency of paw withdrawal from a radiant heat source.[3]
Conclusion
Both A-803467 and this compound are valuable research tools for investigating the role of Nav1.8 in pain. A-803467 has a well-documented history of efficacy in various preclinical pain models when administered systemically via injection.[3] this compound (represented by Compound 13) offers the significant advantage of good oral bioavailability, making it a more suitable candidate for chronic in vivo studies and further drug development efforts.[4] The choice between these compounds will depend on the specific experimental needs, with A-803467 being a reliable standard for acute in vitro and in vivo studies, and this compound representing a promising lead for studies requiring oral administration and investigation of long-term efficacy.
References
- 1. drpress.org [drpress.org]
- 2. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 3. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
The voltage-gated sodium channel Nav1.8 has emerged as a critical target for the development of novel analgesics, given its preferential expression in peripheral pain-sensing neurons.[1][2][3] The therapeutic potential of targeting Nav1.8 lies in the ability to block pain signals at their source without the central nervous system side effects associated with many current pain medications.[1][3] A key determinant of the safety and efficacy of any Nav1.8 inhibitor is its selectivity profile—the degree to which it inhibits the target channel (Nav1.8) over other sodium channel subtypes (Nav1.1-1.7, 1.9) and other unrelated proteins.[4]
This guide provides a comparative overview of the selectivity profiles of representative Nav1.8 inhibitors, based on publicly available data. While specific data for a compound designated "Nav1.8-IN-11" is not available in the public domain, this analysis uses well-characterized inhibitors such as Suzetrigine (VX-548) and A-803467 to illustrate the experimental frameworks and data presentation crucial for evaluating selectivity.
Comparative Selectivity of Nav1.8 Inhibitors
The following table summarizes the selectivity of prominent Nav1.8 inhibitors against other Nav channel subtypes. The data is presented as IC50 values, which represent the concentration of the inhibitor required to block 50% of the channel's activity. A higher IC50 value indicates lower potency, and therefore, a larger fold-selectivity for Nav1.8 over the off-target channel is desirable.
| Compound | Nav1.8 IC50 (nM) | Nav1.1 IC50 (nM) | Nav1.2 IC50 (nM) | Nav1.3 IC50 (nM) | Nav1.5 IC50 (nM) | Nav1.6 IC50 (nM) | Nav1.7 IC50 (nM) | Fold Selectivity vs. Other Subtypes |
| Suzetrigine (VX-548) | ~1 | >31,000 | >31,000 | >31,000 | >31,000 | >31,000 | >31,000 | ≥31,000-fold[1][5] |
| A-803467 | 8 | 860 | >10,000 | >10,000 | >10,000 | >10,000 | 930 | ~100 to >1000-fold[6] |
| Compound 3 (Pfizer) | 190 | - | - | - | >10,000 | - | >10,000 | ≥50-fold[7] |
Note: Data is compiled from multiple sources and experimental conditions may vary. The "-" indicates that data was not specified in the cited sources.
Experimental Protocols for Determining Selectivity
The determination of a compound's selectivity profile is a critical step in drug development. The following outlines a typical experimental workflow for assessing the selectivity of a Nav1.8 inhibitor.
Cell Line Preparation and Transfection
Stable cell lines, commonly Human Embryonic Kidney (HEK-293) cells, are engineered to express a single subtype of human voltage-gated sodium channel (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.7, and Nav1.8). This allows for the isolated assessment of the compound's effect on each channel subtype.
Electrophysiology Assays
Whole-cell patch-clamp electrophysiology is the gold standard for measuring the activity of ion channels.[6]
-
Tonic Block Protocol: Cells are held at a hyperpolarized membrane potential (e.g., -120 mV) to ensure all channels are in a resting state. A depolarizing voltage step is then applied to elicit a sodium current. The compound is applied at various concentrations, and the reduction in the peak current is measured to determine the IC50 value for the tonic block.
-
Use-Dependent Block Protocol: To assess the compound's effect on channels in different conformational states (resting, open, inactivated), a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied.[8] Many Nav channel blockers exhibit greater potency with increased channel activity, a property known as use-dependence. The IC50 for the use-dependent block is determined by measuring the current reduction after a series of pulses.
Data Analysis and IC50 Determination
The peak sodium current amplitude is measured before and after the application of the test compound at various concentrations. The percentage of inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value. The fold selectivity is then calculated by dividing the IC50 value for an off-target channel by the IC50 value for the target channel (Nav1.8).
Experimental Workflow for Selectivity Profiling
The following diagram illustrates the typical workflow for assessing the selectivity of a Nav1.8 inhibitor.
Caption: Workflow for Nav1.8 Inhibitor Selectivity Profiling.
Conclusion
The validation of a Nav1.8 inhibitor's selectivity profile is paramount for its progression as a potential therapeutic agent. A high degree of selectivity for Nav1.8 over other sodium channel subtypes is crucial for minimizing off-target effects and ensuring a favorable safety profile. The methodologies outlined in this guide represent the standard for a rigorous evaluation of inhibitor selectivity, providing the essential data for comparing the performance of different compounds in development. As research in this area continues, the development of highly selective Nav1.8 inhibitors holds great promise for a new generation of non-opioid pain therapeutics.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 3. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in the discovery of selective NaV1.8 inhibitors for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. habcentral.habcommunity.com [habcentral.habcommunity.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nav1.8-IN-11 with other selective Nav1.8 inhibitors, offering experimental data to confirm its target engagement. The voltage-gated sodium channel Nav1.8 has emerged as a key target for the development of novel analgesics due to its preferential expression in peripheral sensory neurons involved in pain transmission.[1][2][3][4] this compound is a potent inhibitor of the Nav1.8 channel, with a reported IC50 of 0.1 nM.[5] This guide will delve into the available data for this compound and compare it with other well-characterized selective Nav1.8 inhibitors.
Quantitative Comparison of Nav1.8 Inhibitors
The following table summarizes the inhibitory potency (IC50) and selectivity of this compound and other commercially available, selective Nav1.8 inhibitors. This data is crucial for researchers selecting the most appropriate tool compound for their specific experimental needs.
| Compound | Nav1.8 IC50 (nM) | Selectivity over other Nav Channels | Reference |
| This compound | 0.1 | Data not publicly available | [5] |
| Suzetrigine (VX-548) | 0.68 | ≥31,000-fold over other Nav subtypes | [6] |
| A-803467 | 8 | >100-fold vs. hNav1.2, 1.3, 1.5, 1.7 | [1][7] |
| PF-05089771 | >10,000 | >1000-fold over Nav1.5 and Nav1.8 (Note: Primarily a Nav1.7 inhibitor) | [8] |
Experimental Methodologies
Detailed experimental protocols are essential for reproducing and validating research findings. Below are representative methodologies for key assays used to characterize Nav1.8 inhibitors.
Electrophysiology: Whole-Cell Patch Clamp
This technique is the gold standard for characterizing the activity of ion channel modulators.
Objective: To measure the inhibitory effect of a compound on Nav1.8 channel currents.
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 channel (hNav1.8).
Protocol:
-
Cell Preparation: HEK293 cells expressing hNav1.8 are cultured and prepared for electrophysiological recording.
-
Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
-
Voltage Protocol: Cells are held at a holding potential of -100 mV. Nav1.8 currents are elicited by a depolarizing step to 0 mV for 50 ms.
-
Compound Application: The test compound is applied at various concentrations to the external solution.
-
Data Analysis: The peak inward current in the presence of the compound is compared to the control current to determine the percentage of inhibition. The IC50 value is calculated by fitting the concentration-response data to the Hill equation.
Cell-Based Functional Assay: Fluorescence Resonance Energy Transfer (FRET)
FRET-based assays provide a high-throughput method for screening compound libraries against ion channel targets.
Objective: To identify and characterize Nav1.8 inhibitors by measuring changes in membrane potential.
Cell Line: HEK293 cells stably co-expressing hNav1.8 and a voltage-sensitive FRET probe.
Protocol:
-
Cell Plating: Cells are plated in 96- or 384-well plates.
-
Dye Loading: Cells are loaded with a membrane potential-sensitive FRET dye pair.
-
Compound Addition: Test compounds are added to the wells at various concentrations.
-
Channel Activation: Nav1.8 channels are activated using a chemical activator, such as veratridine.
-
Signal Detection: The FRET signal is measured using a fluorescence plate reader. A decrease in the FRET ratio indicates membrane depolarization.
-
Data Analysis: The ability of a compound to inhibit the veratridine-induced change in FRET is used to determine its inhibitory activity and calculate the IC50.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the role of Nav1.8 in pain signaling and a typical workflow for identifying Nav1.8 inhibitors.
Role of Nav1.8 in the pain signaling pathway.
Workflow for identifying and characterizing Nav1.8 inhibitors.
Conclusion
This compound is a highly potent inhibitor of the Nav1.8 sodium channel. While its selectivity profile against other sodium channel subtypes is not yet publicly available, its nanomolar potency makes it a valuable tool for studying the role of Nav1.8 in pain and other physiological processes. For researchers requiring a well-defined selectivity profile, compounds such as Suzetrigine (VX-548) and A-803467 offer extensively characterized alternatives. The experimental protocols provided in this guide offer a starting point for the in-house validation and comparison of these and other Nav1.8 inhibitors. The continued development and characterization of selective Nav1.8 inhibitors will be crucial for advancing our understanding of pain pathophysiology and for the development of new, non-opioid analgesics.
References
- 1. Humanwell Healthcare patents Nav1.8 blockers for pain | BioWorld [bioworld.com]
- 2. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nav1.8 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CA3117927A1 - 2-amino-n-heteroaryl-nicotinamides as nav1.8 inhibitors - Google Patents [patents.google.com]
- 7. Breakthrough Pain Relief Innovation: Patent Exploration of Next-Generation NaV1.8 Inhibitors [synapse.patsnap.com]
- 8. Merck & Co Inc: Patent for Nav1.8 Channel Inhibitors for Pain and Itch Disorders [pharmaceutical-technology.com]
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the quest for novel non-opioid analgesics, the voltage-gated sodium channel Nav1.8 has emerged as a critical therapeutic target. Predominantly expressed in peripheral sensory neurons, Nav1.8 plays a crucial role in the transmission of pain signals.[1][2] This guide provides a comprehensive comparison of two major classes of Nav1.8 inhibitors: small molecules and peptides, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and protocols.
At a Glance: Small Molecules vs. Peptide Inhibitors
Small molecule and peptide inhibitors of Nav1.8 represent two distinct therapeutic strategies, each with a unique profile of advantages and disadvantages. Small molecules, such as the clinical candidate VX-548, are typically characterized by their oral bioavailability and ability to penetrate the central nervous system (CNS), although CNS penetration may not be necessary for targeting peripheral Nav1.8.[3] In contrast, peptide inhibitors, often derived from natural sources like animal venoms, tend to exhibit high potency and selectivity but are generally limited by poor oral bioavailability and a shorter half-life.
Quantitative Comparison of Nav1.8 Inhibitors
The following tables summarize the available quantitative data for representative small molecule and peptide inhibitors of Nav1.8, focusing on their potency (IC50) and selectivity against other voltage-gated sodium channel subtypes.
Table 1: Small Molecule Inhibitors of Nav1.8
| Inhibitor | Target | IC50 (nM) | Selectivity (Fold) vs. Other Nav Subtypes | Reference(s) |
| VX-548 (Suzetrigine) | Human Nav1.8 | 0.27 | High selectivity | [4] |
| VX-150 (metabolite) | Human Nav1.8 | 15 | High selectivity | [4] |
| A-803467 | Human Nav1.8 | 8 | >100-fold vs. Nav1.2, 1.3, 1.5, 1.7 | [5] |
| PF-01247324 | Human Nav1.8 | 196 | ~50-fold vs. Nav1.5; 65-100-fold vs. TTX-sensitive channels | [3] |
| Compound 2c | Human Nav1.8 | 50.18 | >200-fold vs. Nav1.1, 1.5, 1.7 | [6] |
Table 2: Peptide Inhibitors of Nav1.8
| Inhibitor | Target | IC50 (nM) | Selectivity (Fold) vs. Other Nav Subtypes | Reference(s) |
| μ-EPTX-Na1a | Human Nav1.8 | ~380 | >22-fold vs. other Nav subtypes | [7] |
| μO-conotoxin MrVIB | Rat Nav1.8 | ~13 | ~10-fold vs. Nav1.1, 1.6, 1.7; >100-fold vs. Nav1.9 | [8][9][10] |
Mechanism of Action: A Tale of Two Strategies
Small molecule and peptide inhibitors typically employ different mechanisms to block Nav1.8 channel activity.
Figure 1: Mechanisms of Nav1.8 Inhibition.
Small molecules often act as pore blockers, physically occluding the channel and preventing sodium ion influx. Many exhibit "state-dependent" binding, with a higher affinity for the inactivated state of the channel. Interestingly, some potent Nav1.8 inhibitors like VX-548 and A-887826 show "reverse use-dependence," where their inhibition is relieved by repetitive channel activation.[4]
Peptide toxins, on the other hand, frequently function as "gating modifiers." They typically bind to the extracellular domains of the channel, including the voltage-sensing domains, altering the voltage-dependence of channel activation or inactivation.[7]
Experimental Protocols
To facilitate reproducible research, detailed protocols for key in vitro and in vivo assays are provided below.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This protocol is designed to measure the inhibitory effect of compounds on Nav1.8 channels expressed in a heterologous system (e.g., HEK293 or CHO cells).
1. Cell Preparation:
- Culture cells stably expressing human Nav1.8 in appropriate media.
- Plate cells onto glass coverslips 24-48 hours before recording.
- On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
2. Solutions:
- External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
3. Recording:
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with internal solution.
- Approach a cell with the patch pipette and form a gigaohm seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -100 mV.
- Elicit Nav1.8 currents using a depolarizing voltage step (e.g., to 0 mV for 50 ms).
- Establish a stable baseline recording of the Nav1.8 current.
- Perfuse the test compound at various concentrations and record the resulting inhibition of the Nav1.8 current.
- To assess state-dependence, vary the holding potential (e.g., to -70 mV to assess inactivated state block).
In Vivo Pain Models
The following protocols describe two commonly used rodent models of inflammatory and neuropathic pain to assess the in vivo efficacy of Nav1.8 inhibitors.
1. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:
- Anesthetize the animal (e.g., rat or mouse) with isoflurane.
- Inject a small volume (e.g., 50-100 µL) of CFA into the plantar surface of one hind paw.
- Allow the animal to recover. Inflammation and pain hypersensitivity will develop over the next 24 hours.
- Assess pain behaviors at baseline and at various time points post-CFA injection. Common assessments include measuring the withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) or the withdrawal latency to a thermal stimulus (e.g., Hargreaves test).
- Administer the test compound (e.g., orally or intraperitoneally) and measure its effect on the established pain hypersensitivity.
2. Spared Nerve Injury (SNI) Model of Neuropathic Pain:
- Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic.
- Surgically expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
- Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.[8][11]
- Close the incision with sutures.
- Allow the animal to recover. Neuropathic pain behaviors, such as mechanical allodynia, will develop in the territory of the spared sural nerve over several days.
- Assess mechanical allodynia using von Frey filaments at baseline and at various time points post-surgery.
- Administer the test compound and evaluate its ability to reverse the established mechanical allodynia.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of Nav1.8 inhibitors.
Figure 2: Experimental Workflow for Nav1.8 Inhibitor Development.
Conclusion
Both small molecule and peptide inhibitors of Nav1.8 hold significant promise for the development of novel pain therapeutics. Small molecules currently have a more advanced clinical pipeline, with compounds like VX-548 showing efficacy in acute pain. Peptide inhibitors, while facing challenges in drug delivery, offer a high degree of potency and selectivity that may be advantageous for specific therapeutic applications. The continued exploration of both inhibitor classes, guided by the experimental approaches outlined in this guide, will be crucial in unlocking the full therapeutic potential of targeting Nav1.8 for pain relief.
References
- 1. Humanized NaV1.8 rats overcome cross-species potency shifts in developing novel NaV1.8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. escholarship.org [escholarship.org]
- 6. Naja atra venom peptide reduces pain by selectively blocking the voltage-gated sodium channel Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NaVβ Subunits Modulate the Inhibition of NaV1.8 by the Analgesic Gating Modifier μO-Conotoxin MrVIB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. muO-conotoxin MrVIB selectively blocks Nav1.8 sensory neuron specific sodium channels and chronic pain behavior without motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in the discovery of selective NaV1.8 inhibitors for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide offers an objective in vivo comparison of prominent Nav1.8 inhibitors. By presenting supporting experimental data, detailed methodologies, and visual pathways, this document aims to facilitate informed decisions in the pursuit of novel non-opioid analgesics.
The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral sensory neurons, has emerged as a critical target in the development of innovative pain therapeutics. A-803467, PF-01247324, MSD199, and Suzetrigine (VX-548) are among the most studied selective Nav1.8 inhibitors. While direct head-to-head in vivo studies under identical conditions are scarce, this guide synthesizes available preclinical data to offer a comparative overview of their efficacy in established animal models of neuropathic and inflammatory pain.
Quantitative In Vivo Performance
The following tables summarize the in vivo efficacy and pharmacokinetic profiles of key Nav1.8 inhibitors based on available preclinical data. It is crucial to note that these data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental models, protocols, and species.
Table 1: Comparative In Vivo Efficacy in Neuropathic Pain Models
| Inhibitor | Animal Model | Route of Administration | Effective Dose Range | Key Efficacy Endpoint | Citation |
| A-803467 | Rat, Spinal Nerve Ligation (SNL) | i.p. | 10-100 mg/kg | Dose-dependent reduction in mechanical allodynia (ED₅₀ = 47 mg/kg) | [1][2] |
| Rat, Chronic Constriction Injury (CCI) | i.p. | 10-100 mg/kg | Dose-dependent reduction in mechanical allodynia (ED₅₀ = 85 mg/kg) | [1] | |
| PF-01247324 | Rat, Spinal Nerve Ligation (SNL) | p.o. | Not specified | Attenuation of mechanical allodynia | [3][4] |
| MSD199 | Humanized Nav1.8 Transgenic Rat, SNL | Not specified | 10 mg/kg | Significant reversal of mechanical allodynia | [5][6] |
| Suzetrigine (VX-548) | Animal models of neuropathic pain | Not specified | Not specified | Significant reductions in nociceptive behaviors | [7][8] |
Table 2: Comparative In Vivo Efficacy in Inflammatory Pain Models
| Inhibitor | Animal Model | Route of Administration | Effective Dose Range | Key Efficacy Endpoint | Citation |
| A-803467 | Rat, Complete Freund's Adjuvant (CFA) | i.p. | 10-100 mg/kg | Dose-dependent reduction in thermal hyperalgesia (ED₅₀ = 41 mg/kg) | [1][2] |
| Rat, Capsaicin-induced secondary allodynia | i.p. | 10-100 mg/kg | Dose-dependent reduction in mechanical allodynia (ED₅₀ ≈ 100 mg/kg) | [1][2] | |
| PF-01247324 | Rat, Carrageenan-induced | p.o. | Not specified | Attenuation of thermal hyperalgesia | [3][4] |
| Rat, Complete Freund's Adjuvant (CFA) | p.o. | Not specified | Attenuation of mechanical hyperalgesia | [3][4] | |
| MSD199 | Humanized Nav1.8 Transgenic Rat, CFA | Not specified | 10 mg/kg | Significant increase in response latency to thermal stimulus | [5][6] |
| Suzetrigine (VX-548) | Animal models of inflammatory pain | Not specified | Not specified | Significant reductions in nociceptive behaviors | [7][8] |
Table 3: Comparative In Vitro Potency
| Inhibitor | Target | IC₅₀ | Citation |
| A-803467 | human Nav1.8 | 8 nM | [2] |
| rat Nav1.8 (TTX-R current) | 140 nM | [2] | |
| PF-01247324 | human Nav1.8 | Not specified | [3][4] |
| rat Nav1.8 (TTX-R current) | 448 nM | [4] | |
| MSD199 | human Nav1.8 | 3.4 nM | [5][6] |
| rodent Nav1.8 | 4826 nM | [5][6] | |
| humanized Nav1.8 rat DRG neurons | 5.6 nM | [5][6] | |
| Suzetrigine (VX-548) | human Nav1.8 | Not specified (Potent and selective) | [9] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the Nav1.8 signaling pathway in pain and a typical in vivo experimental workflow for evaluating Nav1.8 inhibitors.
Caption: Nav1.8 signaling pathway in pain transmission.
Caption: In vivo experimental workflow for Nav1.8 inhibitors.
Detailed Experimental Protocols
A precise understanding of the experimental methodologies is paramount for the accurate interpretation of in vivo data. Below are detailed protocols for the key animal models of pain cited in the comparison tables.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
The SNL model is a widely used surgical procedure to induce neuropathic pain in rodents, mimicking symptoms of human nerve injury.
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with isoflurane.
-
Surgical Procedure: A small incision is made at the L5-L6 level to expose the spinal nerves. The L5 spinal nerve is carefully isolated and tightly ligated with a silk suture. The muscle and skin are then sutured closed.
-
Post-Operative Care: Animals are monitored during recovery and receive appropriate post-operative analgesia for a limited period, ensuring it does not interfere with the study's primary endpoints.
-
Behavioral Testing: Mechanical allodynia, a key symptom of neuropathic pain, is assessed typically 1-2 weeks post-surgery. This is measured using von Frey filaments, which are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold. A lower threshold in the ligated paw compared to the contralateral paw indicates the presence of allodynia.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
The CFA model is utilized to induce a persistent inflammatory state, leading to thermal and mechanical hypersensitivity.
-
Animal Preparation: Adult male Sprague-Dawley rats are gently restrained.
-
Induction of Inflammation: A single intraplantar injection of CFA (typically 50-100 µL) is administered into the hind paw. CFA is an emulsion of inactivated mycobacteria in mineral oil that elicits a robust and sustained inflammatory response.
-
Behavioral Testing:
-
Thermal Hyperalgesia: Assessed using the Hargreaves test, where a radiant heat source is applied to the plantar surface of the paw. The latency to paw withdrawal is measured. A shorter latency in the CFA-injected paw indicates thermal hyperalgesia.
-
Mechanical Allodynia: Measured using von Frey filaments as described in the SNL model. Testing is typically performed at various time points after CFA injection, often starting from 24 hours and continuing for several days or weeks.
-
Concluding Remarks
The selective inhibition of Nav1.8 presents a promising, non-opioid therapeutic strategy for the management of pain. The preclinical in vivo data for A-803467, PF-01247324, MSD199, and suzetrigine (VX-548) demonstrate their potential in alleviating both neuropathic and inflammatory pain. However, the lack of standardized, direct comparative studies necessitates a cautious interpretation of their relative potencies and efficacies. The use of novel models, such as humanized Nav1.8 transgenic animals for testing compounds like MSD199, highlights an important step towards improving the translational predictability of preclinical findings. Future head-to-head comparative studies employing standardized models and protocols will be invaluable in delineating the subtle but potentially significant differences between these promising drug candidates.
References
- 1. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nav1.8 inhibitor MSD-199 has activity in inflammatory, neuropathic pain models | BioWorld [bioworld.com]
- 6. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral sensory neurons, has emerged as a critical target for the development of novel analgesics.[1][2] Gain-of-function mutations in the SCN10A gene, which encodes Nav1.8, are linked to painful neuropathies, highlighting the channel's crucial role in pain signaling.[3][2][4] However, significant species differences in the Nav1.8 protein have historically hampered the translation of preclinical efficacy in rodent models to clinical success in humans.[4][5] The development of humanized Nav1.8 transgenic models, where the rodent Nav1.8 gene is replaced with its human counterpart, represents a pivotal advancement in overcoming this translational hurdle.[4][5][6]
This guide provides a comparative overview of the validation of a representative novel Nav1.8 inhibitor, MSD199, in humanized Nav1.8 transgenic rat models. While specific data for a compound designated "Nav1.8-IN-11" is not publicly available, the data presented for MSD199 serves as a robust template for the validation process. The performance of MSD199 is compared with other notable Nav1.8 inhibitors, providing valuable context for researchers in the field.
Comparative Efficacy of Nav1.8 Inhibitors
The development of selective Nav1.8 inhibitors has been a key focus in pain research.[7] A significant challenge has been the discrepancy in potency between rodent and human Nav1.8 channels for many compounds. Humanized models are instrumental in evaluating compounds with greater human potency.[4][5]
Table 1: In Vitro Potency and Selectivity of Nav1.8 Inhibitors
| Compound | Target | IC50 (Human Nav1.8) | IC50 (Rodent Nav1.8) | Selectivity over other Nav Isoforms | Reference |
| MSD199 | Nav1.8 | 3.4 nM | 4826 nM | >1000-fold selective over Nav1.2, Nav1.5, Nav1.6, Nav1.7; ~2000-fold vs Nav1.4 | [4] |
| Suzetrigine (VX-548) | Nav1.8 | - | - | ~31,000-fold selective over other Na+ channels | [8] |
| A-803467 | Nav1.8 | - | - | Selective Nav1.8 blocker | [3][9] |
| PF-01247324 | Nav1.8 | - | - | Nav1.8-specific drug | [3] |
| VX-150 | Nav1.8 | - | - | Nav1.8 targeting drug | [3] |
Note: Specific IC50 values for all compounds across all isoforms are not consistently available in the public domain.
Table 2: In Vivo Efficacy of MSD199 in Humanized Nav1.8 Rat Models
| Pain Model | Treatment | Dosage | Outcome | Reference |
| Capsaicin-induced Nocifensive Behavior | MSD199 | ≥ 1 mg/kg | Dose-dependent reduction in nocifensive behaviors | [4] |
| Complete Freund's Adjuvant (CFA) - induced Hyperalgesia | MSD199 | 10 mg/kg | Significant increase in response latency to noxious heat | [4] |
| Spinal Nerve Ligation (SNL) - induced Mechanical Allodynia | MSD199 | 10 mg/kg | Significant reversal of mechanical allodynia | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are summaries of key experimental protocols used in the evaluation of Nav1.8 inhibitors in humanized transgenic models.
In Vitro Patch Clamp Electrophysiology
-
Objective: To determine the potency and selectivity of the inhibitor on human Nav1.8 channels.
-
Cell Lines: HEK293 cells stably expressing the human Nav1.8 channel.
-
Methodology:
-
Whole-cell patch-clamp recordings are performed.
-
Cells are voltage-clamped at a holding potential of -120 mV.
-
Nav1.8 currents are elicited by depolarizing voltage steps.
-
The test compound is perfused at increasing concentrations to determine the concentration-response curve and calculate the IC50 value.
-
Selectivity is assessed by performing similar experiments on cell lines expressing other human Nav channel isoforms (e.g., Nav1.2, Nav1.5, Nav1.6, Nav1.7).
-
Humanized Nav1.8 Transgenic Rat Models
-
Model: Sprague-Dawley rats with the coding sequence of the human SCN10A gene knocked into the rat Scn10a locus.[6]
-
Validation: The model is validated to confirm the expression of the human Nav1.8 channel in dorsal root ganglion (DRG) neurons and the absence of the rat Nav1.8 channel.
In Vivo Behavioral Assays
-
Capsaicin-induced Nocifensive Behavior:
-
Humanized Nav1.8 rats are administered the test compound or vehicle.
-
Capsaicin (0.01%) is injected into the plantar surface of the hind paw.
-
The number of flinches and the time spent licking the injected paw are recorded for a defined period (e.g., 5 minutes) as a measure of acute nociceptive pain.[4]
-
-
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:
-
CFA is injected into the plantar surface of the hind paw to induce inflammation and thermal hyperalgesia.
-
Thermal sensitivity is assessed using the Hargreaves method, which measures the latency to withdraw the paw from a radiant heat source.
-
The test compound or vehicle is administered, and the change in thermal latency is measured.[4]
-
-
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain:
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is essential for a clear understanding of the validation process.
Caption: Role of Nav1.8 in pain signaling and site of inhibitor action.
Caption: Preclinical validation workflow for novel Nav1.8 inhibitors.
Conclusion
The validation of Nav1.8 inhibitors in humanized transgenic models is a critical step in the preclinical development of novel, non-opioid analgesics.[5][10] These models effectively bridge the translational gap caused by species differences in the Nav1.8 channel. The data for MSD199 demonstrates a clear workflow: confirming high potency and selectivity for the human Nav1.8 channel in vitro, followed by robust efficacy in validated in vivo pain models using humanized rats. This comprehensive approach, combining in vitro characterization with in vivo behavioral studies in genetically relevant models, provides a high degree of confidence in the therapeutic potential of a candidate compound before advancing to clinical trials. For any novel compound, such as the conceptual "this compound," following a similar rigorous validation pathway will be essential for its successful development.
References
- 1. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 2. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 5. Humanized NaV1.8 rats overcome cross-species potency shifts in developing novel NaV1.8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cyagen.com [cyagen.com]
- 7. Sodium Channel Blockers Clinical Trial Pipeline Accelerates [globenewswire.com]
- 8. pnas.org [pnas.org]
- 9. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Trial Builds Upon Yale Studies to Provide Proof-of-Concept that Subtype-specific Sodium Channel Blockers can Reduce Pain in Humans < Yale School of Medicine [medicine.yale.edu]
Safety Operating Guide
This document provides crucial safety and logistical information for the handling and disposal of Nav1.8-IN-11, a potent Nav1.8 channel inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Compound Information
This compound is an inhibitor of the Nav1.8 sodium channel, which is primarily expressed in sensory neurons and is involved in pain signaling pathways.[1][2] Due to its targeted biological activity, appropriate precautions must be taken to avoid unintended exposure.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. This is a mandatory requirement to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes and fine particles. |
| Hand Protection | Nitrile or Neoprene Gloves | Double gloving is recommended. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Must be fully buttoned. A disposable gown is recommended for larger quantities. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of powdered compound or volatile solutions must be done in a certified chemical fume hood. |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet. Disposable shoe covers may be required in certain facilities.[3] |
Handling Procedures
Adherence to these operational steps is critical for safe handling of this compound.
3.1. Preparation and Weighing:
-
Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation risk.
-
Use anti-static weighing dishes and tools to prevent dispersal of the powder.
-
Ensure all necessary equipment (spatulas, vials, solvents) is prepared and within reach before starting.
3.2. Dissolution:
-
If preparing a stock solution, add the solvent slowly to the powdered this compound to avoid splashing.
-
Cap the vial securely before vortexing or sonicating to ensure complete dissolution.
-
Label the solution clearly with the compound name, concentration, solvent, and date of preparation.
3.3. Administration (In Vitro/In Vivo):
-
When adding the compound to cell cultures or administering it to animal models, continue to wear all required PPE.
-
Use appropriate containment measures for any equipment or animal bedding that may come into contact with the compound.
Spill and Exposure Procedures
Immediate and correct response to spills or exposure is essential.
| Incident Type | Procedure |
| Minor Spill (Powder) | 1. Gently cover the spill with absorbent paper towels to avoid raising dust. 2. Wet the towels with a suitable solvent (e.g., 70% ethanol) to dampen the powder. 3. Wipe the area from the outside in, and place all contaminated materials in a sealed bag for disposal. 4. Clean the area again with soap and water. |
| Minor Spill (Solution) | 1. Absorb the spill with absorbent pads or granules. 2. Wipe the area clean with a suitable solvent and then with soap and water. 3. Place all contaminated materials in a sealed bag for disposal. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes. 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air immediately. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste (e.g., gloves, paper towels, vials) in a clearly labeled, sealed hazardous waste bag or container. |
| Liquid Waste | Collect all contaminated liquid waste in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Sharps | Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Signaling Pathway and Experimental Workflow
Nav1.8 is a voltage-gated sodium channel located in the peripheral nervous system that is critical for the transmission of pain signals.[2][4][5] this compound, as an inhibitor, blocks the influx of sodium ions, thereby dampening the propagation of action potentials in nociceptive neurons.
Caption: Inhibition of the Nav1.8 channel by this compound blocks pain signal transmission.
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
Caption: Standard operational workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
